Product packaging for Ferric Phosphate(Cat. No.:CAS No. 10402-24-1)

Ferric Phosphate

Cat. No.: B078767
CAS No.: 10402-24-1
M. Wt: 150.82 g/mol
InChI Key: WBJZTOZJJYAKHQ-UHFFFAOYSA-K
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Description

Ferric phosphate (FePO₄) is an inorganic compound of significant interest in multiple research fields, valued for its role as an iron source and its unique material properties. In nutritional and agricultural research, it is extensively studied as a source of supplemental iron in animal feed and as a fertilizer, where its relatively low solubility provides a controlled-release mechanism for iron delivery, mitigating issues of nutrient toxicity and soil incompatibility. Within materials science, this compound is a key subject of investigation for the development of next-generation lithium-ion and sodium-ion batteries, serving as a precursor for cathode materials like lithium iron phosphate (LiFePO₄), which are prized for their thermal stability, long cycle life, and cobalt-free composition. Its mechanism of action in these applications is rooted in its ability to undergo reversible lithiation/sodiation within its olivine or NASICON-type crystal structures. Furthermore, its properties as a corrosion inhibitor and a precursor for synthesizing catalysts and pigments are active areas of materials research. This high-purity reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeO4P B078767 Ferric Phosphate CAS No. 10402-24-1

Properties

IUPAC Name

iron(3+);phosphate
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InChI

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
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InChI Key

WBJZTOZJJYAKHQ-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

[O-]P(=O)([O-])[O-].[Fe+3]
Source PubChem
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Molecular Formula

FePO4, FeO4P
Record name iron(III) phosphate
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Related CAS

13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent)
Record name Ferric phosphate
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DSSTOX Substance ID

DTXSID9035672
Record name Phosphoric acid, Iron(3+) salt (1:1)
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Molecular Weight

150.82 g/mol
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Physical Description

Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline]
Record name Ferric phosphate
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Density

White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/
Record name FERRIC ORTHOPHOSPHATE
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CAS No.

10045-86-0, 10402-24-1
Record name Ferric phosphate
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Record name Phosphoric acid, iron salt (1:?)
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Record name Phosphoric acid, Iron(3+) salt (1:1)
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Record name Iron orthophosphate
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Record name FERRIC PHOSPHATE
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Synthesis Methodologies for Ferric Phosphate

Hydrothermal Synthesis Approaches for Ferric Phosphate (B84403)

Hydrothermal synthesis is a prevalent method for producing crystalline ferric phosphate, often in its hydrated form (FePO₄·2H₂O). This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The parameters of the synthesis, such as temperature, pH, reactant concentration, and the use of additives, significantly influence the morphology and crystal structure of the resulting this compound.

Research has demonstrated that by varying the concentration of reactants like ferric chloride (FeCl₃·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), the morphology of the product can be controlled, transitioning from dendritic to flower-like and spherical shapes. researchgate.net For instance, one study detailed the formation of FePO₄·2H₂O with an orthorhombic flower-like microstructure through a facile hydrothermal process. The formation mechanism of these unique structures is attributed to a process of dissolution-recrystallization and crystal splitting. researchgate.net

Furthermore, the temperature during hydrothermal synthesis is a critical factor. Studies on the synthesis of related compounds, such as lithium iron phosphate (LiFePO₄), have shown that reaction temperature affects crystallinity and particle morphology. For example, in the hydrothermal synthesis of LiFePO₄ from lithium hydroxide (B78521) (LiOH), ferrous sulfate (B86663) (FeSO₄), and phosphoric acid (H₃PO₄), the crystal morphology evolved from a diamond plate to a polygonal plate as the temperature increased from 120 to 175 °C. rsc.org

Reactant 1Reactant 2Temperature (°C)Time (h)Resulting Morphology
FeCl₃·6H₂ONH₄H₂PO₄Not SpecifiedNot SpecifiedDendritic, Flower-like, Spherical
FeSO₄·7H₂ONH₄H₂PO₄Not Specified6Smooth Spherical Particles
LiOHFeSO₄, H₃PO₄120-175Not SpecifiedDiamond to Polygonal Plates

Sol-Gel Processing Techniques for this compound

The sol-gel process is a versatile wet-chemical technique used to fabricate solid materials from small molecules. This method involves the transition of a colloidal solution (sol) into a gel-like network. For this compound synthesis, typical precursors include metal alkoxides and inorganic salts which undergo hydrolysis and polycondensation reactions.

One approach involves the use of ferric chloride (FeCl₃) and phosphoric acid (H₃PO₄) in the presence of a gelating agent like ethylene oxide. scispace.com Another variation utilizes the dissolution of ferric oxide (Fe₂O₃) in phosphoric acid. scispace.com The choice of precursors and solvents plays a significant role in the properties of the resulting gel. For instance, using a mixture of ethanol and toluene as a solvent can lead to the formation of very fine gel particles (0.1-0.2 μm). researchgate.net

The sol-gel method offers excellent control over the purity and homogeneity of the final product at lower sintering temperatures. scispace.com A modified sol-gel technique using propylene (B89431) oxide as a gelation agent has been shown to be effective in non-aqueous solutions, yielding fine gel particles whose surface area and pore distribution are heavily influenced by the solvent used. researchgate.net

Precursor 1Precursor 2Gelating AgentSolventKey Finding
FeCl₃H₃PO₄Ethylene OxideNot SpecifiedFormation of this compound
Fe₂O₃H₃PO₄NoneNot SpecifiedFormation of this compound
FeCl₃·6H₂OOrthophosphoric AcidPropylene OxideEthanol/TolueneProduction of fine gel particles (0.1-0.2μm)

Coprecipitation Methods for this compound Preparation

Coprecipitation is a widely employed and cost-effective method for synthesizing this compound. It involves the simultaneous precipitation of more than one substance from a solution. The properties of the resulting this compound, such as particle size and morphology, are highly dependent on the reaction conditions.

Influence of Precipitation Time and Morphology Control

The duration of the precipitation reaction is a crucial parameter for controlling the morphology of this compound particles. Longer reaction times can lead to the formation of more ideal spherical particles. researchgate.net For instance, a study investigating the synthesis of spherical this compound found that a reaction time of 6 hours was optimal for obtaining smooth particles. researchgate.net The pH of the solution also plays a significant role, with a pH of 3 being identified as ideal for the formation of well-shaped spherical agglomerates of amorphous FePO₄. researchgate.net

The morphology of the precursor, FePO₄·2H₂O, can be tailored by adjusting the pH conditions during gradient co-precipitation. This, in turn, affects the electrochemical performance of LiFePO₄/C synthesized from these precursors. acs.org

Optimization of Reactant Sources and Additives in this compound Synthesis

The choice of iron and phosphorus sources, as well as the use of additives, can be optimized to control the properties of the synthesized this compound. Common iron sources include ferric nitrate (B79036) (Fe(NO₃)₃) and ferrous sulfate (FeSO₄), while phosphoric acid (H₃PO₄) is a typical phosphorus source. The pH of the solution is often adjusted using ammonium hydroxide (NH₄OH). google.com

In some processes, an oxidizing agent like hydrogen peroxide (H₂O₂) is used when starting with a ferrous salt to ensure the formation of this compound. researchgate.netguidechem.com The presence of certain ions can also influence the precipitation process. For example, phosphate coprecipitation can decrease the crystallinity of the resulting iron(III) precipitate by binding to crystal growth sites. vliz.be The saturation index of FePO₄·2H₂O is influenced by the Fe³⁺:PO₄³⁻ molar ratio, initial phosphate concentration, alkalinity, and ionic strength of the solution. researchgate.net

Iron SourcePhosphorus SourcepHPrecipitation Time (h)Key Finding
Fe(NO₃)₃H₃PO₄0.3-4.06Formation of spheroidal dispersed particles
FeSO₄·7H₂ONH₄H₂PO₄36Formation of smooth spherical FePO₄ particles
Industrial Iron SourceIndustrial Phosphate0.3-4.06Production of spherical particles with high tap density

Flux Method for Single Crystal Growth of Iron Phosphates

The flux method is a high-temperature solution growth technique used to obtain large, high-quality single crystals. This method is particularly suitable for materials with high melting points or for when slow cooling is necessary. youtube.com In this process, the constituent materials are dissolved in a molten salt (the flux), which acts as a solvent. Upon slow cooling, the desired crystalline material precipitates from the solution. wikipedia.org

While specific studies on the flux growth of single-crystal this compound are not abundant, the technique has been successfully applied to grow single crystals of the related and technologically important material, lithium iron phosphate (LiFePO₄). acs.orgresearchgate.net In these studies, fluxes such as a mixture of lithium chloride (LiCl) and other salts are used. The growth is carried out in a crucible, typically made of alumina or platinum, at high temperatures. youtube.comwikipedia.org The mixture is heated to a temperature where all components are molten and homogenized, and then slowly cooled to allow for crystal growth. youtube.com

The key steps in the flux growth method include:

Mixing: Combining the solute (precursors for the desired crystal) and the flux in a crucible in appropriate ratios (e.g., 1:10 to 1:100). youtube.com

Heating: Ramping the temperature to above the melting point of the flux to ensure complete dissolution of the solute. youtube.comwikipedia.org

Dwelling: Maintaining the maximum temperature to homogenize the solution. wikipedia.org

Cooling: Slowly cooling the molten solution at a controlled rate (e.g., 0.1-10 °C/hour) to induce crystallization. youtube.com

Harvesting: Separating the grown crystals from the solidified flux, which can be done mechanically or by dissolving the flux in a suitable solvent. youtube.com

This method holds promise for the synthesis of high-purity, large single crystals of various iron phosphates, which are invaluable for fundamental studies of their physical properties.

Direct Solid-State Reaction Syntheses of this compound

Direct solid-state reaction, also known as ceramic method, involves the heating of a mixture of solid reactants at high temperatures to induce a chemical reaction. This method is generally simple and scalable. In the context of this compound, it is often a key step in the synthesis of lithium iron phosphate, where an iron phosphate intermediate is formed in-situ.

A modified solid-state method for preparing LiFePO₄ has been reported, which involves mixing ferric oxide (Fe₂O₃), a phosphate source such as ammonium dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄), a lithium source (LiOH), and carbon sources (glucose and oxalic acid). nih.gov This mixture is then heated in a crucible at high temperatures (e.g., 700 °C) to yield the final product. nih.gov During this process, an iron phosphate compound is formed as an intermediate before the final lithiation step.

The choice of the phosphate source in the solid-state reaction has been shown to influence the crystallinity and particle size of the final LiFePO₄ product. nih.gov For instance, using NH₄H₂PO₄ as the phosphate source resulted in superior crystallinity and smaller particle size compared to when (NH₄)₂HPO₄ was used. nih.gov This highlights the importance of precursor selection even in solid-state synthesis routes.

Iron SourcePhosphate SourceLithium SourceTemperature (°C)Time (h)Key Finding
Fe₂O₃NH₄H₂PO₄LiOH7003Superior crystallinity and smaller particle size of LiFePO₄
Fe₂O₃(NH₄)₂HPO₄LiOH7003Inferior crystallinity and larger particle size of LiFePO₄

Sonochemical and Other Advanced Synthesis Routes for this compound

Advanced synthesis methodologies for this compound (FePO₄) aim to control particle size, morphology, and purity, which are critical for its various applications. Among these, sonochemical synthesis and flame spray pyrolysis represent innovative approaches.

Sonochemical Synthesis

Sonochemical synthesis utilizes ultrasound-induced acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid medium—to create unique chemical reaction conditions. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles with high surface areas. mdpi.comacs.org While specific studies on the direct sonochemical synthesis of this compound are emerging, the technique has been successfully applied to produce related materials like amorphous iron phosphide (B1233454). nih.gov The principle involves irradiating a solution containing iron and phosphate precursors with high-frequency ultrasound. The resulting cavitation effects accelerate the reaction and crystallization, often leading to the formation of nano-sized materials with improved physical attributes and higher yields compared to conventional methods. acs.org

Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is another advanced method used to produce this compound nanoparticles. In this process, a precursor solution containing iron and phosphorus compounds is sprayed into a high-temperature flame. The solvent evaporates, and the precursors undergo combustion and chemical reaction to form fine, spherical FePO₄ nanoparticles. nih.gov This technique allows for continuous production and control over particle size. Research has demonstrated the synthesis of amorphous FePO₄ nanopowders with mean particle sizes as small as 10.7 nm. nih.gov The characteristics of FSP-synthesized this compound are detailed in the table below.

Synthesis MethodMean Particle Size (nm)Specific Surface Area (SSA) (m²/g)In Vitro Solubility vs. FeSO₄ (at pH 1)
Flame Spray Pyrolysis (FSP)10.7194.785%
Flame Spray Pyrolysis (FSP)30.568.679%
Commercial FePO₄-32.673%

This table presents comparative data on this compound nanoparticles synthesized via Flame Spray Pyrolysis (FSP) versus a commercial sample. nih.gov

Hydrothermal Synthesis

Hydrothermal synthesis is a method where precursors are reacted in an aqueous solution at elevated temperatures and pressures. This technique has been used to create iron phosphate hydroxide thin films, which serve as efficient electrocatalysts. researchgate.net In a typical process, the reaction takes place in a sealed vessel, such as an autoclave, allowing for the formation of crystalline materials with specific morphologies, like flower-like structures composed of nanorods. researchgate.net

Electrolysis-Based Formation Mechanisms of Iron Phosphate Films

Electrochemical methods provide a promising route for synthesizing iron phosphate, often in the form of thin films or precipitates recovered from wastewater. mdpi.com These techniques can be controlled by adjusting parameters like voltage, pH, and electrolyte concentration. researchgate.net

The fundamental mechanism involves the use of an electrolytic cell. In some configurations, a sacrificial iron or nickel-iron alloy anode is used. mdpi.comresearchgate.net During electrolysis, the anode oxidizes, releasing iron ions (Fe²⁺ or Fe³⁺) into the electrolyte solution, which contains a source of phosphate, such as phosphoric acid. researchgate.net

Simultaneously, at the cathode, the splitting of water (H₂O) produces hydroxide ions (OH⁻) and hydrogen gas (H₂). mdpi.comguidechem.com The generation of OH⁻ creates a highly alkaline environment in the diffusion layer near the cathode surface. mdpi.com This localized increase in pH facilitates the precipitation of insoluble iron phosphate compounds onto the cathode or within the solution. mdpi.com

An alternative approach, known as liquid phase deposition (LPD), allows for the growth of highly uniform and crack-free iron phosphate thin films on various substrates, including stainless steel. rsc.org This method can be tailored to produce films with thicknesses ranging from 80 nm to 2.7 μm by controlling the deposition time. rsc.org

Electrochemical precipitation is particularly effective for phosphorus recovery from wastewater. By using steel pickling wastewater as an iron source, a coupled electrolysis and microfiltration system can efficiently recover phosphorus as iron phosphate compounds. mdpi.com The efficiency of this process is highly dependent on the pH of the solution.

Initial pH of Feed WaterPhosphorus Recovery (%)Iron Recovery (%)Energy Consumption (kWh/kg P)
7.039%21%20.17
8.080%33%9.15
9.085%39%8.33

This table illustrates the effect of initial pH on the efficiency of phosphorus and iron recovery and the associated energy consumption in an electrolysis-based system. mdpi.com

Derivation of this compound from Waste Stream Materials

Utilizing industrial waste streams as raw materials for this compound synthesis presents a cost-effective and environmentally beneficial approach. Various iron-containing wastes can be processed to serve as the iron source for producing high-quality this compound. justia.com

One patented method involves using a ferric chloride-containing solution derived from the acidolysis of iron-containing waste. justia.com The process is outlined as follows:

Preparation of Iron Source: Iron-containing waste is treated with hydrochloric acid to produce a ferric chloride solution. justia.com

pH and Concentration Adjustment: The solution's pH is adjusted to a range of 0 < pH ≤ 2, and the Fe³⁺ concentration is set between 10 and 80 g/L. justia.com

Reaction: This iron source solution is then reacted with a solution of calcium dihydrogen phosphate. The molar ratio of phosphorus to iron is maintained between 1:1 and 1:1.8, resulting in a slurry with a pH of 0.2-2. justia.com

Aging and Crystal Transformation: The slurry undergoes an aging process to facilitate crystal transformation, ultimately yielding this compound. justia.com

This method allows for the production of battery-grade this compound without requiring extensive purification of the initial waste material. justia.com

Other waste streams, such as wastewater and industrial by-products, are also valuable sources. Ferrous phosphate compounds with a composition similar to vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) can be synthesized from wastewater containing phosphorus and industrial by-products rich in ferrous iron (Fe(II)), such as ferrous sulfate. googleapis.com Similarly, phosphorus can be recovered from wastewater by precipitating it as an amorphous strengite (FePO₄·2H₂O) analogue using ferric salts. researchgate.net This process often involves the adsorption of phosphorus onto hydrous ferric oxide (HFO), which also forms during the reaction. researchgate.net The use of ferric oxyhydroxide media in fixed-bed filters has also proven effective for passively removing and recovering phosphate from wastewater, achieving up to 98-99% removal efficiency. nih.gov

Structural and Crystal Chemical Characterization of Ferric Phosphate Compounds

Advanced Crystallographic Investigations of Ferric Phosphates

Crystallography provides the definitive means to elucidate the three-dimensional structure of ferric phosphate (B84403) compounds. Through the use of X-ray diffraction techniques on both single crystals and powders, detailed information about the atomic arrangement, crystal system, and space group can be obtained.

Single crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of the atomic arrangement within a crystalline solid. For ferric phosphate compounds, obtaining single crystals of sufficient size and quality is a critical first step, which can be challenging. colostate.edu Methods such as flux growth, slow cooling, and chemical vapor transport have been employed to grow single crystals of various this compound phases. colostate.edu For instance, single crystals of FePO₄ have been successfully synthesized using hydrothermal methods. berkeley.edu

Powder X-ray diffraction (XRD) is an indispensable tool for the characterization of polycrystalline this compound materials. researchgate.netrsc.org It is a non-destructive technique that provides a fingerprint of the crystalline phases present in a sample. researchgate.netnih.gov The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystal structure. researchgate.net

XRD is routinely used for:

Phase Identification: By comparing the experimental XRD pattern to databases of known materials, such as the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phases in a this compound sample can be identified. For example, the transformation of an amorphous precursor to crystalline monoclinic FePO₄·2H₂O has been monitored using XRD, with the final product matching JCPDS file No. 15-0390. mdpi.com

Structural Refinement: Rietveld refinement is a powerful method used to refine the crystal structure model by fitting the entire calculated powder diffraction pattern to the experimental data. This can provide accurate lattice parameters and atomic positions. colostate.edu

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the material. Broad humps in the XRD pattern are indicative of an amorphous or poorly crystalline material. rsc.org

Lattice Parameter Determination: XRD is used to precisely determine the unit cell dimensions of this compound compounds. This is particularly useful in studying solid solutions, where changes in lattice parameters can indicate the incorporation of substituent atoms into the crystal structure. colostate.edu

For example, in the study of Fe₃₋ₓGaₓPO₄O₃ solid solutions, Rietveld analysis of powder X-ray diffraction data confirmed that the lattice parameters follow Vegard's law, suggesting a successful substitution of gallium for iron. colostate.edu Similarly, XRD has been used to identify the formation of nanocrystalline α-Fe and Fe₃P phases in annealed amorphous ribbons. researchgate.net

The analysis of diffraction data, from both single crystal and powder methods, allows for the determination of the crystal system and space group of this compound compounds. This fundamental crystallographic information describes the symmetry of the crystal lattice.

This compound (FePO₄) is known to exist in several polymorphic forms, each with a distinct crystal structure. The α-quartz-type FePO₄ crystallizes in the trigonal system with the space group P3₁21. materialsproject.org Dehydration of hydrothermally prepared hydrated ferric phosphates can lead to the formation of other polymorphs. For instance, monoclinic FePO₄ with space group P2₁/n and orthorhombic FePO₄ with space group Pbca have been synthesized. researchgate.net Another example is melonjosephite, a calcium iron hydroxy phosphate, which has an orthorhombic crystal system and the space group Pbam. arizona.edu

The determination of the crystal system and space group is a critical step in a full crystal structure solution. It provides the framework for understanding the arrangement of the FeO₄ tetrahedra or FeO₆ octahedra and PO₄ tetrahedra that constitute the crystal structure of these compounds. researchgate.netosti.govmaterialsproject.org

Spectroscopic Probes of Local Coordination Environments in Ferric Phosphates

While crystallography provides information on the long-range atomic order, spectroscopic techniques are essential for probing the local coordination environment of specific atoms, such as iron, and for characterizing the nature of chemical bonds within this compound compounds.

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state (e.g., Fe²⁺, Fe³⁺), coordination number, and site symmetry of the iron atoms. stir.ac.uk The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). stir.ac.ukacs.org

Oxidation State: The isomer shift is directly related to the electron density at the iron nucleus and is a reliable indicator of the iron's oxidation state. acs.org For ferric phosphates, the presence of Fe³⁺ is confirmed by characteristic isomer shift values. researchgate.netresearchgate.net In some complex iron phosphates, Mössbauer spectroscopy can distinguish between Fe²⁺ and Fe³⁺ states, providing insight into mixed-valence compounds. rsc.orgarizona.eduresearchgate.net

Coordination Environment: The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. This parameter is sensitive to the local symmetry of the iron site. acs.org Different coordination geometries (e.g., tetrahedral vs. octahedral) and distortions from ideal symmetry will result in different quadrupole splitting values. stir.ac.uk For example, in KMgFe(PO₄)₂, Mössbauer spectroscopy confirmed the presence of only tetrahedral Fe³⁺ ions. researchgate.net

Mössbauer spectroscopy has been instrumental in characterizing a wide range of natural and synthetic iron phosphates. researchgate.net It can be used to identify different crystallographic sites occupied by iron and to quantify the relative abundance of iron in different states or environments. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. mdpi.comwikipedia.orgpressbooks.pub In the context of ferric phosphates, FT-IR and Far-IR spectroscopy are used to probe the vibrational modes of the phosphate (PO₄) and iron-oxygen (Fe-O) bonds.

The mid-infrared region (typically 4000-400 cm⁻¹) is particularly useful for identifying the characteristic vibrations of the PO₄ tetrahedron. mdpi.com These include stretching and bending modes that are sensitive to the local environment and bonding of the phosphate group. The presence of sharp absorption bands in specific regions of the FT-IR spectrum can confirm the presence of phosphate in the structure. colostate.eduresearchgate.net

FT-IR spectroscopy can also be used to detect the presence of other species, such as water molecules or hydroxyl groups, in hydrated this compound compounds. illinois.edu For example, the broad absorption band observed around 3400-3300 cm⁻¹ in the FT-IR spectrum of ferric chloride hexahydrate is characteristic of coordinated water molecules. researchgate.net

Microscopic and Morphological Characterization of this compound Materials

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) and Elemental Mapping of this compound

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful technique for characterizing the structure and composition of this compound materials at the nanoscale. This method provides images with contrast directly related to the atomic number (Z-contrast), allowing for the visualization of heavy elements like iron. When combined with energy-dispersive X-ray spectroscopy (EDS), HAADF-STEM enables detailed elemental mapping, revealing the spatial distribution of iron, phosphorus, and oxygen within the nanoparticles. ethz.chrsc.orgpnas.org

Researchers have utilized HAADF-STEM to investigate the morphology and elemental composition of various this compound compounds. For instance, in the study of β-FeOOH nanorods phosphated to form FePO₄·2H₂O, HAADF-STEM and EDS mapping were employed to analyze the resulting structures. ethz.chrsc.org These analyses are crucial for understanding the transformation mechanisms and the final distribution of elements in the synthesized materials.

In another application, HAADF-STEM and EDS elemental mapping were used to study the early stages of magnetite formation in magnetotactic bacteria. pnas.orgpnas.org The results showed the colocalization of iron and phosphorus, indicating the presence of a phosphate-rich ferric hydroxide (B78521) precursor phase within the cells. pnas.org Furthermore, HAADF-STEM has been instrumental in observing the morphology of individual ferritin nanoparticles, revealing an iron oxide core surrounded by a protein shell. oup.com The quantitative elemental analysis at the single-particle level provides direct evidence of phosphate binding on ferritin. oup.com

Correlative imaging using 4D-STEM, which includes HAADF-STEM, has been applied to LixFePO4 platelets. This approach allows for the analysis of local structure and chemistry, such as identifying delithiated pockets within the Li-rich core of the particles. arxiv.org

Control and Analysis of this compound Particle Size and Morphology

The particle size and morphology of this compound are critical parameters that significantly influence its properties and applications. Various synthesis methods have been developed to control these characteristics, including co-precipitation, hydrothermal synthesis, and sol-gel methods. mdpi.comelectrochemsci.org

Synthesis Methods and Morphological Control:

Co-precipitation: This is a widely used method due to its simplicity and cost-effectiveness. mdpi.commrs-k.or.kr By controlling parameters such as pH, reaction time, and the use of complexing agents, the size and shape of the resulting this compound particles can be modified. mrs-k.or.kr For example, increasing the reaction time in a co-precipitation synthesis can lead to more tightly aggregated primary particles and more spherical secondary particles. mrs-k.or.kr

Hydrothermal Synthesis: This method is effective for controlling crystal morphology through a dissolution-crystallization process. electrochemsci.org It has been used to produce this compound with various morphologies, including microspheres and nanotubular structures. mdpi.comresearchgate.net However, it often requires high temperatures and pressures. electrochemsci.org

Sol-Gel Method: This technique allows for the synthesis of nano-sized FePO₄, which is beneficial for applications like battery materials. mdpi.com

Phosphation of Precursors: A top-down strategy involving the phosphation of β-FeOOH nanorods has been developed for the phase- and morphology-controlled synthesis of FePO₄·2H₂O. ethz.chrsc.org The pH of the treatment solution plays a crucial role in determining the crystallographic phase, while the treatment time affects the preservation of the morphology. ethz.chrsc.org

Particle Size and its Effects:

The size of this compound particles has a direct impact on their properties. For instance, decreasing the particle size of FePO₄ from the micrometer to the nanometer scale can increase its solubility and bioavailability. mdpi.com Transmission electron microscopy (TEM) has revealed that spherical this compound particles can grow through the aggregation of smaller primary particles. nih.gov The size of these spherical particles can be controlled by adjusting the solute concentration and aging temperature. nih.gov

The following table summarizes the effect of synthesis parameters on the morphology and particle size of this compound, as reported in various studies.

Synthesis MethodKey ParametersResulting Morphology/Particle SizeReference
Co-precipitationReaction TimeIncreased aggregation, more spherical secondary particles with longer time. mrs-k.or.kr
Co-precipitation & AgingH₃PO₄ AdditionControl from amorphous nanoparticles to monoclinic microsheets or microspheres. acs.org
Aging of Fe(ClO₄)₃ and H₃PO₄ solutionSolute Concentration, Aging TemperatureSpherical particles formed by aggregation of primary particles; size decreases with increased concentration or temperature. nih.gov
Phosphation of β-FeOOHpH, Treatment TimepH determines crystallographic phase; time influences morphology preservation. ethz.chrsc.org
HydrothermalMolar ratio of Fe²⁺/PO₄³⁻Solid nanospheres at 1:1, hollow nanospheres with varying shell thickness at higher ratios. researchgate.net

Thermal Analysis Techniques for this compound Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for studying the thermal behavior of this compound compounds. ruipugroup.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and other mass loss events. ruipugroup.comacs.org DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions, crystallization, and glass transitions. ruipugroup.comlabxyi.com

TGA studies on hydrated ferric phosphates, such as FePO₄·2H₂O and FePO₄·3H₂O, have shown that they decompose in multiple steps upon heating. acs.orgresearchgate.net For example, TGA of Fe(NH₃)₂PO₄ indicates stability up to approximately 440 K, followed by a three-step decomposition involving the loss of ammonia (B1221849) to form FePO₄. nih.govresearchgate.net The chemical formula of amorphous spherical this compound particles has been determined using TGA, revealing compositions such as Fe(PO₄)ₓ(H₂PO₄)y·nH₂O. nih.gov

DSC is used to determine the glass transition temperature (Tg) and crystallization temperatures (Tc) of phosphate-based glasses containing iron. sciencepublishinggroup.comscientific.net For instance, in the (50-x)P₂O₅-40Ca-(5+x)Na-5Fe₂O₃ glass system, the Tg was found to be in the range of 449°C-494°C. scientific.net DSC can also be used to study the phase transitions of electrode materials like lithium iron phosphate (LiFePO₄) during charging and discharging. labxyi.com

The combination of TGA and DSC provides a comprehensive understanding of the thermal stability and phase transformations of this compound materials. These analyses are often conducted under a controlled atmosphere, such as nitrogen or air, at various heating rates. mrs-k.or.krnih.gov

The table below presents a summary of thermal analysis data for various this compound compounds from the literature.

CompoundTechniqueKey FindingsReference
Fe(NH₃)₂PO₄TGA/DTGStable up to ~440 K; three-step decomposition with ammonia loss. nih.govresearchgate.net
FePO₄·3H₂OTG-DTG/DTADecomposes in two steps to form FePO₄. acs.org
FePO₄·2H₂OTG/DTG, DTAComplex, multi-step decomposition. researchgate.net
Amorphous Spherical this compoundTGADetermined chemical formula as Fe(PO₄)ₓ(H₂PO₄)y·nH₂O. nih.gov
Iron Phosphate GlassesDSCDetermined glass transition and crystallization temperatures. sciencepublishinggroup.comscientific.net

In Situ Powder X-ray Thermo-Diffraction of this compound Compounds

In situ powder X-ray thermo-diffraction (HT-PXRD) is a powerful technique that allows for the real-time monitoring of crystallographic changes in a material as a function of temperature. This method is particularly useful for studying phase transitions, thermal decomposition, and the formation of new crystalline phases in this compound compounds. nih.govresearchgate.netmdpi.com

By collecting X-ray diffraction patterns at various temperatures, HT-PXRD provides direct evidence of structural transformations. For example, the thermal behavior of Fe(NH₃)₂PO₄ has been investigated using HT-PXRD from room temperature up to 1100 K. nih.govresearchgate.netnih.gov These studies revealed that the compound is stable up to approximately 440 K. nih.govresearchgate.net Above this temperature, the material undergoes decomposition, eventually forming α-FePO₄ at around 940 K. researchgate.net

HT-PXRD studies have also been instrumental in understanding the dehydration processes of hydrated this compound compounds and the subsequent crystallization of anhydrous phases. The technique allows for the identification of intermediate phases that may form during heating. For instance, the thermal transformation of hydrated iron phosphates to anhydrous forms is dependent on the phase and morphology of the precursor materials. rsc.org

The combination of HT-PXRD with thermal analysis techniques like TGA and DSC provides a comprehensive picture of the thermal behavior of this compound compounds, linking mass loss and energetic events to specific structural changes. nih.gov

Crystal Chemistry Principles of Ferric and Ferrous-Ferric Phosphates

Polyatomic Complex Formations and Linkages (e.g., Octahedral Face-Sharing Triplets) in Iron Phosphates

The crystal chemistry of iron phosphates is characterized by a rich variety of structural arrangements, largely dictated by the coordination of iron ions and their linkage with phosphate tetrahedra. matec-conferences.org In alkali iron (III) phosphates, Fe³⁺ can adopt coordination numbers from 4 to 6, forming FeO₄, FeO₅, or FeO₆ polyhedra. matec-conferences.org These iron polyhedra can be isolated or can link together by sharing corners or edges to form finite clusters or infinite chains. matec-conferences.org

The phosphate tetrahedra play a crucial role in knitting these iron-oxygen octahedral complexes together. nih.govwikipedia.org The connectivity between the iron polyhedral units and the phosphate tetrahedra can occur through corner- or edge-sharing, leading to the formation of diverse two- or three-dimensional frameworks. matec-conferences.org In some structures, these frameworks create tunnels or cavities that can accommodate alkali cations. matec-conferences.org

For example, the structure of Fe(II)₂O(HPO₄) consists of edge-sharing FeO₆ octahedra that form infinite zig-zag chains. These chains are decorated and linked by hydrogen phosphate groups. rsc.org In (NH₄)₃Fe(III)₃(HPO₄)₆, alternating FeO₆ and HPO₄ units form an edge-sharing chain. rsc.org The kryzhanovskite structure features kinked edge-sharing octahedral chains running parallel to the c-axis, which are linked by corner-sharing to form sheets held together by phosphate tetrahedra. arizona.edu

The presence of these polyatomic complexes, particularly the face-sharing octahedral triplets in mixed-valence iron phosphates, has a profound influence on their physical properties. For instance, basic ferrous-ferric phosphates containing this three-cluster are typically strongly pleochroic and have a greenish-black color, which is attributed to charge transfer between Fe²⁺ and Fe³⁺ ions. geoscienceworld.orggeoscienceworld.org

Hierarchy of Structure Types and Framework Architectures in Phosphate Systems

The crystal structures of this compound and related iron phosphate compounds are dictated by a hierarchical system of assembly, starting from fundamental polyatomic building units that organize into progressively more complex architectures. A general structural principle is evident in many basic iron phosphates, centered around highly stable clusters of iron-oxygen octahedra. geoscienceworld.org

The primary building blocks are typically FeO₆ octahedra and PO₄ tetrahedra. In many structures, particularly mixed-valence ferrous-ferric phosphates, a foundational motif is a face-sharing triplet of iron-oxygen octahedra. geoscienceworld.org The specific arrangement and linkage of these fundamental clusters and their corner-linked neighboring octahedra and tetrahedra give rise to a hierarchy of structure types. geoscienceworld.org The dimensionality of the final framework—whether it forms one-dimensional chains, two-dimensional layers, or three-dimensional networks—is determined by how these primary units connect and propagate. geoscienceworld.orgmst.edu

Investigations into open-framework metal phosphates have identified several key structural motifs that act as building units, or synthons, for more complex architectures. mst.edu These include:

Zero-Dimensional Monomers: Such as four-membered rings composed of alternating metal-oxygen and phosphorus-oxygen tetrahedra. mst.edu

One-Dimensional Chains and Ladders: Formed by the linear connection of the primary building blocks. mst.eduresearchgate.net These ladders can subsequently transform into higher-dimensional structures. mst.edu

Two-Dimensional Layers: Created by the extension of chains or ladders in a plane. mst.eduresearchgate.net

Three-Dimensional Frameworks: These represent the highest level of organization, where layers or chains are interconnected to create complex networks with channels and cavities. mst.edursc.org For example, the structure of FePO₄·H₂O features chains of FeO₆ octahedra that are interconnected by PO₄ tetrahedra, resulting in a framework that encloses different types of tunnels. acs.org

The table below summarizes the hierarchical nature of these structures.

Structural LevelDescriptionExamples
Primary Units The fundamental coordination polyhedra.FeO₆ octahedra, PO₄ tetrahedra
Secondary Building Units (Synthons) Stable clusters or arrangements of primary units.Face-sharing FeO₆ triplets geoscienceworld.org, Four-membered rings mst.edu
Tertiary Structures Low-dimensional assemblies of secondary units.1D chains, 1D ladders mst.eduresearchgate.net
Quaternary Architectures Higher-dimensional frameworks built from tertiary structures.2D layers, 3D open-frameworks with channels mst.edursc.orgacs.org

The specific architecture realized is influenced by synthesis conditions and the presence of other ions, which can act as templates or charge-balancing agents within the framework's cavities. mst.edursc.org

Structural Distortions and Their Implications in Ferric Phosphates

Structural distortions in the fundamental building blocks of ferric phosphates, particularly the FeO₆ octahedra, are a common feature and have significant implications for the material's physical and chemical properties. mdpi.comacs.org These distortions refer to deviations from ideal octahedral symmetry, such as variations in Fe-O bond lengths and O-Fe-O bond angles.

The origins of these distortions are varied. In some hydrated iron phosphates, the incorporation of water molecules or hydroxyl groups into the coordination sphere of the iron ion can cause considerable distortion of the FeO₆ octahedra. acs.org For instance, in one mixed-valence iron phosphate, the Fe²⁺O₆ octahedra are distorted such that all six Fe-O bonds have different lengths. mdpi.com In alkali metal iron fluorophosphates, the FeO₆ and FeO₅F octahedra are also noted to be distorted. acs.org

The implications of these structural distortions are profound, directly influencing the electronic and magnetic properties of the material. mdpi.comosti.gov Changes in the local coordination environment of the Fe ions alter the crystal field, which in turn affects electron energy levels and magnetic exchange interactions. osti.govarxiv.org For example, in lithium manganese iron phosphate (LMFP), structural distortion caused by the Jahn-Teller effect is known to decrease the material's capacity and voltage platform when used in batteries. sciopen.com A comparative study of two iron phosphide (B1233454) polymorphs demonstrated that an orthorhombic structural distortion resulted in a 60% lower Fe magnetic moment and a significantly higher ferromagnetic Curie temperature compared to the hexagonal form, highlighting the strong link between structure and magnetism. osti.gov

The table below outlines observed distortions and their consequences.

Compound SystemNature of DistortionImplication
Mixed Valence Iron Phosphates Fe²⁺O₆ octahedra with six different Fe-O bond lengths. mdpi.comInfluences electronic properties and may be linked to electronic ordering. mdpi.com
FePO₄·H₂O Considerable distortion of FeO₆ octahedra due to inserted "H₂O-like" groups. acs.orgAffects the local electronic environment of the Fe³⁺ ions. acs.org
Iron Phosphide (Fe₂P) Polymorphs Orthorhombic distortion versus hexagonal structure. osti.govSubstantial changes in magnetic properties, including magnetic moment and Curie temperature. osti.gov
Lithium Manganese Iron Phosphate (LMFP) Jahn-Teller distortion. sciopen.comDecreased electrochemical capacity and voltage. sciopen.com

Therefore, controlling structural distortions is a key aspect of designing iron phosphate materials with tailored magnetic, optical, or electrochemical properties.

Structure-Property Relationships: Optical and Magnetic Properties of Iron Phosphates (e.g., Pleochroism, Charge Transfer)

The optical and magnetic properties of iron phosphates are intrinsically linked to their crystal and electronic structures, particularly the oxidation state of iron and the geometry of the FeO₆ octahedra.

Optical Properties: Pleochroism and Charge Transfer

A prominent optical property in many iron-bearing minerals is pleochroism, the phenomenon where the color of the mineral appears to change when viewed at different angles under polarized light. In iron phosphates, strong pleochroism is often a direct result of intervalence charge transfer (IVCT) between iron ions in different oxidation states (Fe²⁺ and Fe³⁺) that occupy adjacent sites in the crystal lattice. geoscienceworld.orgcaltech.edu

The IVCT mechanism involves the absorption of light energy to promote the transfer of an electron from a Fe²⁺ ion to a neighboring Fe³⁺ ion: Fe²⁺ + Fe³⁺ → Fe³⁺ + Fe²⁺. geoscienceworld.org This process typically results in strong absorption of light in the red part of the visible spectrum, causing the material to appear blue or green. caltech.edu Because this electron transfer is highly dependent on the orientation of the Fe-Fe axis relative to the polarized light, it produces strong pleochroism. geoscienceworld.orgcaltech.edu

Basic ferrous-ferric phosphates that possess a specific face-sharing octahedral "three-cluster" are strongly pleochroic. geoscienceworld.org

In contrast, their fully oxidized equivalents, containing only Fe³⁺, are typically yellow to reddish-brown and only weakly pleochroic. geoscienceworld.org

The mineral vivianite (B12648973) (a ferrous phosphate, Fe₃²⁺(PO₄)₂·8H₂O) is initially colorless or pale green, but upon partial oxidation and the introduction of Fe³⁺, it turns a vivid blue and develops strong pleochroism due to Fe²⁺-Fe³⁺ IVCT. caltech.edublogspot.com Allanpringite, a ferric iron phosphate, also exhibits strong pleochroism. rruff.info

Magnetic Properties

The magnetic behavior of iron phosphates is governed by the magnetic moments of the iron ions and the exchange interactions between them, which are mediated by the intervening phosphate groups. These interactions are highly sensitive to the structure. researchgate.netacs.org

Paramagnetism: In many ferric (Fe³⁺) phosphates where the iron ions are magnetically dilute or at high temperatures, the material exhibits paramagnetic behavior. acs.org

Antiferromagnetism: At lower temperatures, antiferromagnetic coupling between neighboring iron ions is common. researchgate.netmdpi.com This results in an anti-parallel alignment of magnetic moments and is the dominant interaction in many iron phosphate glasses and crystalline compounds. researchgate.netmdpi.com

Spin-Glass Behavior: Amorphous iron phosphates can exhibit spin-glass behavior, which is characteristic of a disordered magnetic state where the magnetic moments are "frozen" in random orientations below a certain temperature. researchgate.net

Canted Antiferromagnetism: In certain open-framework structures, slight distortions can lead to canted antiferromagnetism, where the magnetic moments are not perfectly anti-parallel, resulting in a weak net magnetic moment. acs.org

The structure-property relationship is evident in how different crystalline and amorphous forms exhibit distinct magnetic profiles. For example, iron phosphate glass with the composition 43Fe₂O₃–57P₂O₅ exhibits spin-glass behavior, while heat-treating it to induce crystallization leads to phases with superparamagnetic and antiferromagnetic characteristics. researchgate.net

Amorphous versus Crystalline this compound Forms and Interconversions

This compound can exist in both amorphous and crystalline forms, which differ fundamentally in their atomic-level structure and, consequently, their properties and applications. dss.go.thresearchgate.net

Crystalline this compound: Possesses a well-defined, long-range, repeating three-dimensional arrangement of atoms in a crystal lattice. ias.ac.in Examples include trigonal and monoclinic polymorphs of FePO₄. researchgate.netias.ac.in

Amorphous this compound (AFP): Lacks long-range atomic order, meaning its atoms are arranged in a disordered, glass-like fashion. researchgate.netias.ac.in While it lacks a repeating lattice, short-range order, such as the presence of PO₄ tetrahedral units, is maintained. researchgate.net

The structural differences lead to significant variations in their properties. Amorphous FePO₄ is regarded as a promising cathode material for lithium-ion batteries, capable of reaching nearly its full theoretical capacity. researchgate.net In contrast, crystalline trigonal FePO₄ shows lower voltage and significantly lower capacity. researchgate.net Furthermore, there is a substantial difference in the bioavailability of the two forms; AFP can be an available source of iron for certain organisms, whereas the crystalline form may not be. dss.go.th

Interconversions

Transformations between amorphous and crystalline states are possible and are a key aspect of materials synthesis.

Amorphous to Crystalline: This conversion, known as crystallization, can be induced through thermal treatment (annealing). For example, amorphous FePO₄ powders can be converted to the crystalline trigonal FePO₄ phase by heating them to temperatures above 500 °C. researchgate.net Another method involves chemical treatment, such as refluxing amorphous FePO₄ in hot phosphoric acid to obtain a more uniform, crystalline precursor for battery material synthesis. ias.ac.in

Crystalline from Amorphous Precursor: The formation of crystalline iron phosphate in solution can proceed via a nonclassical pathway involving a transient amorphous intermediate. Studies on the crystallization of ferrous phosphate (vivianite) show that it occurs in distinct stages through a metastable amorphous ferrous phosphate (AFEP) precursor phase. nih.gov This amorphous intermediate has a lower water content and less distorted local symmetry than the final crystalline product. nih.gov

The choice between using an amorphous or crystalline form depends entirely on the desired application, whether it be for enhanced electrochemical performance in batteries or for use as a stable, uniform precursor in further chemical synthesis. researchgate.netias.ac.in

Theoretical and Computational Investigations of Ferric Phosphate Systems

Density Functional Theory (DFT) Applications in Ferric Phosphate (B84403) Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and materials science, enabling the investigation of the electronic structure and properties of many-body systems. frontiersin.org Its application to ferric phosphate research has yielded significant advancements in understanding the molecular and solid-state characteristics of these compounds.

DFT calculations are instrumental in predicting the geometries and relative energies of various iron phosphate complexes. researchgate.net For instance, studies have explored the structures of monophosphate complexes of iron (III), such as Fe(H₂PO₄)(H₂O)ₘ²⁺ (where m=3, 4, 5), investigating isomers with tetrahedral, bipyramidal, and octahedral coordination around the iron ion. researchgate.net These calculations have revealed that a five-fold coordination of the Fe³⁺ cation is favorable when five or six water molecules are present. researchgate.net

Furthermore, DFT has been employed to investigate the energetic stability of different polymorphs of FePO₄, including the berlinite, heterosite, monoclinic, and high-pressure forms. acs.org By comparing the results of different DFT functionals (LDA, GGA, and GGA+U), researchers have been able to determine the most stable forms under various pressure conditions. acs.org The GGA+U framework, in particular, has been shown to accurately predict the insulating nature and magnetic properties of the high-pressure FePO₄ polymorph, identifying berlinite-FePO₄ as the most stable form at ambient pressure. acs.org

In the context of iron phosphate glasses, which are considered for nuclear waste immobilization, DFT has been used to develop atomistic models and study their electronic and structural properties. arxiv.orgacs.orgresearchgate.net These models, often generated through a combination of Monte Carlo methods and DFT calculations, provide insights into the coordination environments of iron and phosphorus atoms, which are crucial for understanding the material's durability. arxiv.orgacs.orgresearchgate.net

The interaction of phosphate with the surfaces of iron-containing minerals is a critical process in environmental geochemistry. DFT is a powerful tool for modeling these surface complexes and elucidating adsorption mechanisms at a molecular level. mdpi.com

Research has focused on the adsorption of phosphate onto goethite (α-FeOOH), a common iron oxyhydroxide. mdpi.comnih.gov DFT calculations have been used to model phosphate surface complexes on various goethite surfaces, such as (101) and (210), predicting the structures and vibrational frequencies of these complexes. mdpi.com These theoretical predictions can be compared with experimental data from techniques like infrared spectroscopy to validate the proposed adsorption models. mdpi.comnih.gov Studies have shown that phosphate can form different types of surface complexes, including monodentate and bidentate configurations, and the relative stability of these depends on the specific goethite surface and pH. nih.gov

DFT has also been applied to study the adsorption of other molecules on iron mineral surfaces, providing a framework for understanding competitive adsorption processes. For example, the exchange of salicylate (B1505791) for phosphate on goethite has been modeled, revealing that the exchange is energetically favorable. mdpi.com Additionally, DFT calculations have been employed to investigate the adsorption of heavy metal cations on the surface of ferrihydrite, another iron oxyhydroxide, highlighting the role of surface iron site distribution in the adsorption process. rsc.orgresearchgate.net

The simulation of vibrational frequencies using DFT is a key method for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. mdpi.comrsc.orgkobv.de By calculating the vibrational modes of a proposed molecular or crystal structure, researchers can compare the theoretical spectrum with the experimental one to confirm or refine the structural model.

In the study of iron phosphate glasses, DFT-based simulations of Raman and FTIR spectra have been used to identify and assign the vibrational bands to specific structural units. rsc.orgkobv.de For example, symmetric and asymmetric stretching vibrations of Fe-O-P bonds and vibrations of different phosphate (Qⁿ) units have been identified. rsc.orgkobv.de This allows for a detailed characterization of the glass network structure. rsc.orgkobv.de

Ab Initio Molecular Dynamics Simulations of this compound Systems

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations, typically DFT. researchgate.nethzdr.de This approach allows for the study of the dynamic evolution of a system while explicitly treating the electronic degrees of freedom, making it particularly suitable for investigating complex chemical processes at interfaces. hzdr.de

AIMD simulations have been extensively used to investigate the hydration of phosphate species in aqueous solutions and at mineral-water interfaces. researchgate.netacs.orgaip.orgresearchgate.net These simulations provide a detailed, three-dimensional picture of the hydration shells around phosphate ions (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). researchgate.netacs.org By analyzing the spatial distribution of water molecules and the dynamics of hydrogen bonding, researchers can understand how the hydration structure changes with the protonation state of the phosphate species. researchgate.netacs.orgaip.org

Studies have shown that as the number of protonated oxygen atoms on the phosphate decreases, the hydration shell becomes more ordered and rigid. aip.orgresearchgate.net AIMD simulations can also be used to calculate the vibrational density of states (VDOS) of hydrated phosphate species, which can be compared with experimental spectroscopic data to validate the simulation results. researchgate.netacs.org The dynamics of water molecules in the first solvation shell are found to be significantly slower than in bulk water, highlighting the "structure-making" effect of the phosphate ion. researchgate.net

At the interface with iron-containing minerals like goethite, AIMD simulations have been used to study the interaction of organic phosphates. nih.govmdpi.com These simulations reveal the formation of covalent bonds between the phosphate group and surface iron atoms, as well as the crucial role of water molecules in mediating these interactions through hydrogen bonding and proton transfer events. nih.govfrontiersin.org

Molecular Modeling of Complex this compound Interactions

Molecular modeling encompasses a range of computational techniques, including DFT and molecular dynamics, to study the intricate interactions within this compound systems. researchgate.netnih.gov These models provide insights into the structure, stability, and reactivity of these complexes in various environments.

The complexation of ferric ions with phosphate-containing molecules like adenosine (B11128) triphosphate (ATP) has been studied using a combination of experimental techniques and molecular modeling. nih.gov These studies have revealed the formation of both mononuclear and polynuclear iron complexes, where phosphate can be incorporated into the interior of the iron clusters. nih.gov Extended X-ray absorption fine structure (EXAFS) analysis, complemented by modeling, has been used to determine the Fe-P distances within these complexes. nih.gov

In the context of chemical phosphorus removal from water, surface complexation models have been developed to describe the interaction of phosphate with hydrous ferric oxide (HFO). researchgate.net These models, which are based on reaction stoichiometries and binding energies derived from literature and potentially refined by DFT calculations, can predict the phosphate removal capacity of HFO under different conditions. researchgate.net

Furthermore, molecular dynamics simulations, using both classical force fields and quantum mechanics/molecular mechanics (QM/MM) methods, are employed to study the interactions of complex organic phosphates with mineral surfaces. nih.govfrontiersin.orgmdpi.com These simulations can model large systems over longer timescales, providing information on the diffusion of ions in glasses or the binding mechanisms of large biomolecules at interfaces. frontiersin.orgmdpi.com For example, classical MD has been used to study the structure of iron phosphate glasses, while QM/MM simulations have investigated the binding of inositol (B14025) hexaphosphate to mineral surfaces. frontiersin.orgarxiv.org

Elucidation of Interfacial Interactions (e.g., Mineral-Water Interfaces)

The interaction between this compound and water is a critical area of study, with significant implications for environmental and biological systems. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in clarifying the molecular mechanisms at the this compound-water interface.

Research has shown that under oxygen-rich conditions, ferric ions (Fe³⁺) and phosphate (P) combine to form relatively insoluble this compound (Fe³⁺–P), which is then stored in sediments. mdpi.com Conversely, in anoxic environments, Fe³⁺ can act as an electron acceptor during the heterotrophic oxidation of organic matter, leading to the release of phosphate. mdpi.com The redox potential at the sediment-water interface is a key factor controlling the adsorption and desorption of phosphorus. mdpi.com

Studies combining experimental techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with DFT calculations have investigated the binding of phosphate to iron oxide surfaces like goethite. researchgate.net These investigations explore the formation of monodentate and bidentate orthophosphate complexes on different crystal planes in the presence of water. researchgate.net Such studies have found no evidence for the formation of a this compound surface coating or the penetration of phosphate into the crystal lattice of goethite. researchgate.net Instead, the slow reaction kinetics are often attributed to the migration of phosphate to less accessible surface sites within mineral aggregates. researchgate.net

The presence of other ions can significantly influence these interfacial interactions. For instance, the co-adsorption of Fe(II) and phosphate on Fe(III) oxide surfaces is enhanced through a combination of ternary complexation and electrostatic interactions. researchgate.net Similarly, in situ atomic force microscopy (AFM) has been used to observe the nucleation of iron phosphate nanoparticles on hematite (B75146) and goethite surfaces. researchgate.net These studies reveal that the nucleation rate is influenced by factors such as pH, ionic strength, and the presence of organic additives like citrate (B86180). researchgate.net

Computational models have also been developed to predict the behavior of phosphorus at the sediment/water interface, taking into account the biogeochemistry of various elements and the physical properties of the sediment layers. tandfonline.com These models, while complex, provide a framework for understanding nutrient cycling in aquatic systems.

Key Research Findings on this compound Interfacial Interactions:

Research FocusKey FindingsComputational Methods
Phosphate binding on goethiteFormation of monodentate and bidentate complexes; no this compound coating observed. researchgate.netPeriodic DFT calculations researchgate.net
Co-adsorption with Fe(II)Enhanced adsorption due to ternary complexation and electrostatic interactions. researchgate.netSurface complexation modeling researchgate.net
Nucleation on iron oxidesFormation of amorphous iron phosphate nanoparticles influenced by pH and ionic strength. researchgate.netPHREEQC modeling researchgate.net
P behavior at sediment-water interfaceRedox potential is a key control on P adsorption/desorption. mdpi.comtandfonline.comBiogeochemical models tandfonline.com

Computational Studies of Phosphate Oligomer Behavior

Computational studies have provided significant insights into the behavior of phosphate oligomers, particularly in the context of their interaction with iron-containing surfaces and their formation in aqueous environments. These investigations are crucial for understanding processes ranging from environmental phosphorus cycling to the performance of industrial materials.

The formation of Fe(III)–phosphate oligomers is a key step in the precipitation of iron phosphates. ethz.ch Research has shown that the presence of phosphate can limit the polymerization of Fe(III) to small oligomers. ethz.ch The structure and aggregation of these oligomers are influenced by the presence of other ions like calcium, which can link negatively-charged Fe(III)–phosphate oligomers. ethz.ch

In the context of tribology, molecular dynamics simulations have been used to study the decomposition and polymerization of phosphate esters, such as tricresyl phosphate (TCP), on iron and iron oxide surfaces. acs.orgescholarship.org These studies show that the dissociation of P-O and C-O bonds in TCP molecules triggers polymerization reactions, leading to the formation of organic polyphosphate iron groups confined between the surfaces. acs.org The surface chemistry, including the Fe/O ratio, affects the reaction pathways, with oligomerization being a significant process on iron oxide surfaces. escholarship.orgrsc.org The energy barriers for these reactions, including oligomerization, have been calculated using methods like the nudged elastic band (NEB) method. escholarship.org

Furthermore, ab initio molecular dynamics and DFT calculations have been employed to investigate the energetic stabilities of various phosphate oligomers in aqueous solutions. ucl.ac.uk These studies provide a fundamental understanding of the dissolution behavior of phosphate-based materials. ucl.ac.uk The formation of red phosphorus from the oligomerization of diphosphorus (B173284) has also been explored using ab initio nanoreactor simulations, revealing mechanisms involving diphosphorus additions to existing phosphorus clusters. acs.org

Summary of Computational Findings on Phosphate Oligomer Behavior:

System StudiedKey FindingsComputational Approach
Fe(III)-phosphate precipitationPhosphate limits Fe(III) polymerization to small oligomers. ethz.chX-ray absorption spectroscopy (XAS) data interpretation ethz.ch
Tricresyl phosphate on iron/iron oxideFormation of organic polyphosphate iron groups through polymerization. acs.orgescholarship.orgrsc.orgMolecular dynamics (MD) simulations, Nudged Elastic Band (NEB) calculations acs.orgescholarship.org
Phosphate oligomers in aqueous solutionEvaluation of relative energetic stabilities. ucl.ac.ukAb initio molecular dynamics, DFT with cluster-continuum solvation model ucl.ac.uk
Red phosphorus formationOligomerization occurs via diphosphorus additions to phosphorus clusters. acs.orgAb initio nanoreactor simulations, DFT, metadynamics acs.org

Advanced Analytical Techniques in Ferric Phosphate Research

Spectroscopic Analytical Methodologies for Ferric Phosphate (B84403) Composition and Structure

A variety of spectroscopic techniques are instrumental in characterizing the chemical bonding, crystal structure, and elemental composition of ferric phosphate. These methods provide critical insights into the material's fundamental properties.

X-ray Diffraction (XRD): This technique is fundamental for analyzing the crystal structure of this compound. By comparing the diffraction pattern of a sample to reference patterns, XRD can confirm the presence of the this compound phase and identify any crystalline impurities. ruipugroup.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps in identifying the functional groups present in this compound. By analyzing the absorption of infrared light, it can confirm the compound's identity and assess its purity by detecting specific chemical bonds. ruipugroup.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the first few nanometers of the material's surface. For this compound, XPS can determine the oxidation state of iron and the chemical environment of phosphorus and oxygen. aip.org Studies have utilized XPS to analyze the valence band and core levels of P 2s, P 2p, Fe 2p, and O 1s in amorphous this compound. aip.org

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES): These techniques are powerful for probing the local atomic and electronic structure. XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the oxidation state and coordination environment of the iron atoms. researchgate.netmst.edu XES, particularly valence-to-core XES, analyzes satellite lines in X-ray emission spectra to characterize chemical bonding and identify metal ligands. researchgate.net Researchers have used a combination of XAS and XES to analyze iron phosphate conversion coatings, identifying the main component as FePO4 mixed with iron oxides. researchgate.netjst.go.jp

Mössbauer Spectroscopy: This technique is particularly sensitive to the nuclear environment of iron atoms and is used to determine the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination of iron in iron phosphate compounds. mst.edu

Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes in the material, which are sensitive to the local structure and bonding. It has been used in conjunction with other techniques to study the structure of iron phosphate glasses. mst.edu

A comparative overview of the application of these spectroscopic techniques is presented in the table below.

Analytical TechniqueInformation ObtainedApplication in this compound Research
X-ray Diffraction (XRD) Crystal structure, phase identificationConfirms the presence of this compound and identifies crystalline impurities. ruipugroup.com
Fourier Transform Infrared Spectroscopy (FTIR) Functional groups, chemical bondsConfirms compound identity and assesses purity. ruipugroup.com
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states (surface)Determines oxidation states and chemical environments of Fe, P, and O. aip.org
X-ray Absorption Spectroscopy (XAS) Oxidation state, local atomic structureProbes the coordination environment of iron atoms. researchgate.netmst.edu
X-ray Emission Spectroscopy (XES) Chemical bonding, ligand identificationCharacterizes chemical bonding in coordination compounds. researchgate.net
Mössbauer Spectroscopy Iron oxidation state and coordinationDifferentiates between Fe²⁺ and Fe³⁺ and determines their coordination. mst.edu
Raman Spectroscopy Vibrational modes, local structureStudies the structural features of iron phosphate glasses. mst.edu

Chromatography Techniques for Phosphate Monitoring (e.g., Ion Chromatography)

Chromatographic methods are essential for the separation and quantification of phosphate and other ions in solutions related to this compound research and production. Ion chromatography (IC) is a particularly prominent technique for this purpose.

Ion Chromatography (IC): IC is a powerful tool for determining the concentration of phosphate ions in various samples. researchgate.net The technique separates ions based on their affinity for an ion-exchange resin packed in a column. oup.com A suppressor is often used to reduce the background conductivity of the eluent, enabling the sensitive detection of analyte ions. researchgate.net This method is widely used for the analysis of anions in a variety of matrices and can achieve detection limits in the parts-per-billion (ppb) range for phosphate. researchgate.netoup.com

However, a challenge in the HPLC analysis of phosphate-containing compounds is the potential for interaction between the phosphate groups and stainless steel components of the system, which can lead to peak tailing. chromatographyonline.com The use of bio-inert or metal-free systems can mitigate these interactions, allowing for accurate analysis without the formation of phosphate-iron complexes. chromatographyonline.com While IC is excellent for analyzing phosphate species, it is generally not suitable for total phosphorus analysis as it cannot detect neutral phosphorus compounds. waterrf.org

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) for Elemental Determination

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for the elemental analysis of various materials, including this compound. unil.chanalytik-jena.com It is a type of atomic emission spectroscopy that utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit light at characteristic wavelengths. analytik-jena.com

In the context of this compound, ICP-OES is employed to:

Determine Elemental Composition: It can accurately quantify the amount of iron, phosphorus, and other trace elements present in a sample. ruipugroup.com This is crucial for verifying the stoichiometry of the compound and for identifying metallic impurities. google.com

Assess Purity: By measuring the concentration of impurity elements, ICP-OES plays a vital role in quality control. ruipugroup.com

The process involves introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 10,000 K). unil.ch The intense heat vaporizes the sample and excites the atoms, which then emit light. The emitted light is collected and analyzed by a spectrometer to identify and quantify the elements present.

Despite its power, the analysis of phosphorus by ICP-OES can be challenging due to its lower sensitivity compared to other elements and potential spectral interferences, particularly from iron. geoscienceworld.orglyellcollection.org The most sensitive spectral lines for phosphorus are in the ultraviolet region of the spectrum. geoscienceworld.org Careful selection of analytical wavelengths and the use of mathematical corrections are often necessary to obtain accurate results, especially in iron-rich matrices. geoscienceworld.orglyellcollection.org The preferred spectral line for reliable phosphorus quantification is often P 213.617 nm. geoscienceworld.org

Specialized Methods for Amorphous this compound Quantification

The distinction between amorphous and crystalline forms of this compound is critical in certain applications due to differences in their properties. Consequently, specific analytical methods have been developed to selectively quantify amorphous this compound (AFP).

A common method involves the differential extraction of the amorphous and crystalline forms. nih.govdss.go.th This procedure utilizes specific solutions that can dissolve the amorphous form while leaving the crystalline form largely undissolved.

Citrate (B86180) and Tartrate Extraction:

For complex salt mixtures, citrate solutions are used to extract the amorphous this compound. nih.gov

For prepared diets, a tartrate solution is employed for the extraction. nih.gov

Following the extraction, the concentration of iron in the resulting solution is determined, typically by a colorimetric method. nih.gov A widely used colorimetric approach involves reacting the extracted iron with 1,10-phenanthroline (B135089) to form a colored complex, the absorbance of which is measured spectrophotometrically at 510 nm. dss.go.th This absorbance is then compared to standards to quantify the amount of iron, and by extension, the amount of amorphous this compound present in the original sample. dss.go.th

Applications of Ferric Phosphate in Advanced Materials and Environmental Science

Catalysis and Photocatalysis Applications of Ferric Phosphate (B84403)

Ferric phosphate-based materials have emerged as effective catalysts and photocatalysts in various chemical transformations. Their performance is closely linked to their structural and electronic properties, which can be tailored for specific reactions.

Mesoporous this compound materials exhibit superior catalytic performance compared to their crystalline or non-porous counterparts. This enhanced activity is attributed to their well-defined porous structures, high surface areas, and unique surface characteristics.

Researchers have successfully synthesized ordered mesoporous iron phosphate with a large surface area (423 m²/g) and a narrow pore size distribution. acs.org Spectroscopic analysis reveals that the iron-oxygen polyhedrons in the mesoporous form have a distorted configuration, and the phosphate groups have shorter P-O bonds compared to crystalline FePO₄. acs.org These structural differences contribute to distinct catalytic behaviors. For instance, in the hydroxylation of phenol (B47542) using hydrogen peroxide, mesoporous iron phosphate demonstrates better catalytic performance and a unique product distribution compared to the crystalline form. acs.org

Similarly, iron phosphate nanotubes with mesoporous walls, possessing a specific surface area of 232 m²/g, have shown enhanced catalytic activity in the direct hydroxylation of benzene. nih.gov This is largely due to the composite meso-macroporous structure which facilitates the diffusion of reactant molecules. nih.gov Another study highlights the use of ionic liquid templates to create highly organized hexagonal mesoporous iron phosphate (HMI-41) with a high surface area of 445 m²g⁻¹. nih.gov This material proved to be a highly effective and selective catalyst for phenol hydroxylation, achieving 80% hydroquinone (B1673460) selectivity. nih.gov Mesoporous iron phosphate is also an active and recyclable heterogeneous catalyst for the Prins condensation of β-pinene and paraformaldehyde. rsc.org

Table 1: Properties and Catalytic Applications of Mesoporous this compound Materials

Material TypeSurface Area (m²/g)Key Structural FeatureCatalytic ApplicationReference
Ordered Mesoporous Iron Phosphate423Distorted iron-oxygen polyhedrons, shorter P-O bondsPhenol hydroxylation acs.org
Mesoporous Iron Phosphate Nanotubes232Composite meso-macroporous structureBenzene hydroxylation nih.gov
Hexagonal Mesoporous Iron Phosphate (HMI-41)445Highly ordered hexagonal matrix, thick pore walls (2.1 nm)Phenol hydroxylation nih.gov
Silica-Supported Iron Phosphate (FePO₄/SiO₂)289FePO₄ phase on amorphous silica (B1680970) supportPropylene (B89431) glycol oxidation mdpi.com

Understanding the reaction networks and surface structure is crucial for optimizing this compound catalysts. For the hydroxylation of phenol, a model has been proposed detailing the surface structure and reaction pathways on iron phosphate. acs.org Mechanistic studies suggest that for certain reactions, such as the oxidation of methane (B114726), the bulk structure of FePO₄ is preserved, and the catalysis is governed by the surface redox and acid-base properties. rsc.org The combination of redox-active Lewis acidic iron sites and weakly basic phosphate units is thought to facilitate the C-H activation of methane. rsc.org

In the selective oxidation of propylene glycol, quantum-chemical calculations have been used to model the transformations of reactants, with FePO₄ structures serving as models for the active sites. mdpi.com The evolution of the catalyst's structure during a reaction is also a key factor. For example, during the oxidative dehydrogenation of isobutyric acid, an amorphous FePO₄ catalyst can transform into Fe₇(PO₄)₆. researchgate.net Studies on the oxy-bromination of methane revealed that the redox capacity of iron phosphates was responsible for generating bromine radicals on the catalyst surface. researchgate.net

The photocatalytic activity of this compound nanomaterials has been demonstrated in the degradation of aqueous tetracycline (B611298) hydrochloride (TCH) under visible light. researchgate.net The efficiency of the process is influenced by the phosphorus precursor used during synthesis, which affects properties like crystallinity, surface area, and bandgap. researchgate.net The proposed mechanism involves the high surface area and low bandgap of FePO₄ nanosheets, which promotes the separation of photogenerated electron-hole pairs and the subsequent generation of reactive oxygen species that degrade the pollutant. researchgate.net

Environmental Remediation Technologies Utilizing this compound

This compound and related iron-based compounds are pivotal in environmental remediation, particularly for managing nutrient pollution in water bodies.

The removal of excess phosphorus from water is essential to combat eutrophication. This compound precipitation is an effective technology for phosphorus removal and recovery. nih.gov Thermodynamic modeling using programs like PHREEQC can predict the efficiency of FePO₄ precipitation by evaluating factors such as pH, Fe:P molar ratio, initial phosphate concentration, alkalinity, and temperature. nih.gov The process typically involves the addition of ferric salts to wastewater, which react with soluble phosphate to form solid this compound precipitates that can be removed. pca.state.mn.us

The effectiveness of phosphorus removal is highly dependent on pH, with optimal ranges typically between 6.5 and 7.5 for ferric salts. pca.state.mn.us Besides direct precipitation, adsorption is a key mechanism. Iron oxides and hydroxides have a high affinity for phosphate, binding it through mechanisms like ligand exchange, electrostatic attraction, and inner-sphere complexation. rsc.orgnih.gov

Flow-through remediation systems using iron-based materials are a practical solution for treating nutrient-rich runoff, such as from agricultural nurseries. One study investigated a small-scale system of four interconnected tanks, where ferrous sulfate (B86663) (FeSO₄) was injected to precipitate phosphate. mdpi.comresearcher.life The system achieved high phosphorus removal efficiencies, demonstrating its potential for real-world applications, especially where space is limited. mdpi.comresearcher.life

Table 2: Efficiency of a Flow-Through Ferrous Iron-Based Remediation System for Phosphorus Removal

Fe²⁺:P Dosing RatioInitial P Concentration (mg/L)Phosphorus Removal Efficiency (%)Reference
9.03 - 578 mdpi.comresearcher.life
16.33 - 595 mdpi.comresearcher.life
21.23 - 599 mdpi.comresearcher.life

Another approach combines an iron oxide (FeOx) filter with a denitrifying pine bark bioreactor to treat irrigation return flow. nih.gov The FeOx filter effectively removes phosphorus through adsorption. nih.govresearchgate.net The study found that such filters could reduce phosphorus concentrations significantly, and their performance varied with seasonal loading. nih.govresearchgate.net

Iron-based nanomaterials offer a high surface area-to-volume ratio, making them excellent adsorbents for phosphate. Nanoscale zero-valent iron (nZVI) is noted for its low cost, high porosity, and large specific surface area. mdpi.com Immobilizing nZVI on substrates can prevent agglomeration and enhance pollutant adsorption. mdpi.com The mechanisms for phosphate removal by nZVI-based nanoadsorbents include electrostatic attraction, ion exchange, chemisorption, and precipitation. mdpi.com

Magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄), are also promising for phosphate removal because they can be easily separated from the water using a magnetic field. nih.govnih.gov The adsorption capacity of these nanoparticles can be enhanced by doping them with other metals like aluminum. nih.govnih.gov Studies have shown that raspberry-shaped nanostructures of iron oxide are very effective phosphate adsorbents. nih.govnih.gov The modification of iron oxide nanoparticles with stabilizers like cetyltrimethylammonium bromide (CTAB) has also been shown to improve phosphate adsorption capacity, reaching up to 18.7 mg/g. researchgate.net Fe(III)-modified biochar is another innovative adsorbent, where amorphous iron hydroxides on the biochar surface substantially enhance phosphate uptake through ligand exchange and complexation. rsc.org

Table 3: Phosphate Adsorption Capacities of Various Iron-Based Materials

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Key FeatureReference
Granular Ferric Hydroxide (B78521)6.541High efficiency at low operating cost deswater.com
CTAB-modified Iron Oxide Nanoparticles18.7Enhanced electrostatic interaction researchgate.net
Fe(III)-modified Coconut Shell Biochar (Fe-CSB)65.32 (at 318 K)Amorphous ferrihydrite enhances adsorption rsc.org
Magnetite Nanoparticles (40 nm)Similar to goethiteHigh phosphatation rates acs.org

Heavy Metal Remediation in Contaminated Soils (e.g., Lead and Arsenic) via Phosphate-Modified Ferric Materials

The contamination of soil with heavy metals, particularly lead (Pb) and arsenic (As), presents a significant environmental challenge. The use of phosphate-modified ferric-based materials (PFM) has emerged as a promising in-situ remediation technique. These materials can simultaneously immobilize both cationic metals like lead and metalloids like arsenic. The underlying mechanism involves the precipitation of metals with phosphate and the binding of arsenic to iron (hydr)oxides. frontiersin.orgresearchgate.net

Research has demonstrated the effectiveness of PFM in reducing the bioavailability of Pb and As in co-contaminated soils. In one study, the application of PFM to soil contaminated with both lead and arsenic resulted in a significant reduction in their bioavailability and accumulation in maize seedlings. researchgate.net The addition of 2–6 wt% PFM led to remediation rates of 57%–82% for Pb and 62%–76% for As. researchgate.netnih.gov Consequently, the accumulation of these heavy metals in the maize seedlings was reduced by 27.8%–68% for Pb and 55.6%–70% for As. researchgate.netnih.gov The optimal application rate of PFM was identified as 4 wt% of the soil. researchgate.netnih.gov

While soluble phosphate amendments are effective for remediating lead-contaminated soils, they can inadvertently increase the concentration of arsenic in the soil solution by displacing it from soil particles. researchgate.net The dual application of iron and phosphorus amendments addresses this issue by having iron compounds like goethite and ferrihydrite immobilize the arsenic. researchgate.net However, the competition between phosphate and arsenic for sorption sites on iron oxides can affect the simultaneous stabilization of both contaminants. frontiersin.orgresearchgate.net Studies have shown that while iron phosphate can effectively remove lead from aqueous solutions, its application to soil can sometimes increase the bioavailability of arsenic due to its substitution by phosphate. frontiersin.org Therefore, the choice of an iron phosphate mineral with a low solubility product (Ksp) is crucial for the successful simultaneous immobilization of both arsenic and lead in soil environments. frontiersin.orgresearchgate.net

The application of PFM not only aids in the remediation of heavy metals but also promotes plant growth. In the aforementioned study with maize seedlings, an increase in the seedling emergence rate, plant height, weight, and root length was observed compared to control groups. researchgate.netnih.gov This suggests that PFM can be an environmentally friendly approach with significant potential for the remediation of soils co-contaminated with lead and arsenic. researchgate.net

Table 1: Remediation Efficiency of Phosphate-Modified Ferric-Based Material (PFM) on Pb and As Co-contaminated Soil

PFM Addition (wt%) Pb Remediation Rate (%) As Remediation Rate (%) Pb Accumulation Reduction in Seedlings (%) As Accumulation Reduction in Seedlings (%)
2-6 57-82 62-76 27.8-68 55.6-70

Data sourced from Environmental Science and Pollution Research. researchgate.netnih.gov

Dynamics of Phosphorus Release from this compound Sediment in Aquatic Systems

The release of phosphorus (P) from sediments, often referred to as internal loading, is a critical factor that can delay the recovery of eutrophic aquatic ecosystems, even after external phosphorus inputs have been reduced. tandfonline.comuu.nl The mobility and release of phosphorus from sediments are intricately linked to the biogeochemical cycling of iron, particularly under changing redox conditions at the sediment-water interface. lcbp.orgnih.gov

In many shallow lakes, redox-driven iron cycling is a dominant mechanism controlling the sequestration and release of phosphorus. lcbp.org Under oxic (oxygen-rich) conditions, iron is predominantly in its ferric (Fe(III)) state, forming ferric oxyhydroxides that have a high affinity for binding phosphate, thus retaining it within the sediment. tandfonline.commdpi.com However, under anoxic (low-oxygen) conditions, which can be caused by factors like microbial activity, thermal stratification, and decomposition of organic matter, these ferric compounds are reduced to the more soluble ferrous (Fe(II)) form. lcbp.orgnih.gov This reductive dissolution of iron(III) oxyhydroxides leads to the release of the associated phosphate into the sediment pore water and subsequently into the overlying water column. lcbp.orgnih.gov

The dynamics of phosphorus release are influenced by several interrelated factors:

Redox Potential: The reduction of ferric iron to ferrous iron, a key step in phosphorus release, typically occurs at redox potentials below 300 mV or when dissolved oxygen concentrations fall below 0.1 mg/L. nih.gov

pH: High pH levels, often occurring in eutrophic lakes during summer due to photosynthesis, can increase the risk of internal phosphorus loading. eco2tech.com This is because hydroxyl ions can compete with phosphate ions for binding sites on iron minerals. nih.gov The ratio of iron-bound phosphorus to calcium-bound phosphorus in the sediment can determine whether phosphorus release is more significant under acidic or alkaline conditions. tandfonline.com

Organic Matter: The decomposition of organic matter consumes oxygen, creating anoxic conditions that favor the reduction of ferric iron and subsequent phosphorus release. copernicus.org Furthermore, organic matter can bind with the produced Fe(II), preventing its re-oxidation and co-precipitation with phosphate when oxic conditions return, leading to a gradual increase in surface water phosphorus levels. uu.nl

Sulfate and Nitrate (B79036): The presence of other electron acceptors like nitrate and sulfate can influence the redox-dependent release of phosphorus. lcbp.org

Studies have shown that even short-term fluctuations in redox conditions can impact phosphorus mobility. In one experiment, a suspension of sediment was subjected to alternating oxic and anoxic periods. During the anoxic phases, the reductive dissolution of iron(III) oxyhydroxides released phosphorus. However, a significant portion of the released phosphorus was redistributed within the solid phase rather than accumulating in the aqueous phase, indicating that the remobilization to the water column may be limited under short redox fluctuations. copernicus.org

Advanced Material Precursors and Composites Incorporating this compound

This compound as a Precursor for Cathode Materials (e.g., Lithium Iron Phosphate)

This compound (FePO₄) is a crucial precursor material for the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. ganfenglithium.comresearchgate.net LiFePO₄ is favored for its high specific energy, environmental friendliness, excellent cycle life, safety, and low cost. ias.ac.in The properties of the final LiFePO₄ cathode material, such as particle size, morphology, and electrochemical performance, are significantly influenced by the characteristics of the initial this compound precursor. researchgate.netias.ac.in

Several methods are employed to synthesize LiFePO₄ from this compound, including solid-state reactions, carbothermal reduction, and hydrothermal synthesis. researchgate.netescholarship.orgresearchgate.net In a typical solid-state synthesis, this compound is mixed with a lithium source, such as lithium carbonate (Li₂CO₃) or lithium acetate (B1210297) (CH₃COOLi), and then heated in a controlled atmosphere. escholarship.orgaip.org A reducing agent, like carbon or hydrogen, is often used to reduce the iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state required in LiFePO₄. researchgate.netaip.org

The choice of this compound precursor—amorphous versus crystalline—can have a notable impact on the performance of the resulting LiFePO₄. Research has shown that LiFePO₄ synthesized from a crystalline FePO₄ precursor exhibits superior performance compared to that made from an amorphous precursor. ias.ac.in Crystalline FePO₄ tends to be more uniform, with fewer crystalline defects and impurities, which translates to a LiFePO₄/C composite with well-distributed primary particles, high crystallinity, and excellent electrochemical performance, including better capacity retention at low temperatures and lower capacity fade after numerous cycles. ias.ac.in

The synthesis conditions of the this compound precursor itself, such as pH, temperature, and reaction time, are controlled to achieve desired particle sizes and morphologies. researchgate.net For instance, high-purity amorphous FePO₄·2H₂O with a specific median diameter has been obtained by optimizing these parameters, making it suitable for producing high-performance LiFePO₄. researchgate.net Furthermore, methods have been developed to synthesize size-controllable FePO₄·xH₂O powders through controlled crystallization, which in turn allows for the production of LiFePO₄/C materials with particle sizes ranging from the nanometer to the micrometer scale. iieta.org

Table 2: Comparison of LiFePO₄/C Synthesized from Different this compound Precursors

Precursor Type Key Characteristics of Precursor Resulting LiFePO₄/C Properties Electrochemical Performance
Amorphous FePO₄ Less uniform, more impurities Non-uniform particles, lower crystallinity Poorer performance
Crystalline FePO₄ More uniform, fewer defects and impurities Uniformly distributed particles, high crystallinity Significantly better capacity retention and lower capacity fade

Data sourced from the Indian Academy of Sciences. ias.ac.in

Iron Phosphate Glasses for Hazardous Waste Immobilization (e.g., Radioactive Waste Vitrification)

Iron phosphate glasses have emerged as a viable and often superior alternative to borosilicate glasses for the vitrification and immobilization of hazardous and radioactive waste. researchgate.netmst.edu Vitrification is a process that incorporates hazardous elements into a durable glass structure, rendering them stable for long-term storage. rsc.orgmo-sci.com While borosilicate glasses have been the traditional choice, they have limitations, particularly with wastes containing high concentrations of certain elements like sulfates, halides, phosphates, and heavy metals, which can be insoluble or incompatible with the borosilicate glass matrix. scielo.brinl.gov

Iron phosphate glasses offer several advantages for waste immobilization:

Higher Waste Loading: They can accommodate a significantly higher percentage of waste, with waste loadings ranging from 40 to 75 wt% depending on the waste composition. inl.govazom.com This leads to a smaller volume of the final vitrified waste form. inl.gov

Lower Processing Temperatures: Iron phosphate glasses can be processed at relatively lower temperatures (1000–1200°C) compared to borosilicate glasses (1200–1500°C). researchgate.netmst.edu This is particularly beneficial as it reduces the volatilization of certain radioactive isotopes and toxic metals during the vitrification process. scielo.br

Enhanced Chemical Durability: In some formulations, iron phosphate glasses exhibit chemical durability comparable to or even better than borosilicate glasses. scielo.briaea.org For instance, lead-iron phosphate (LIP) glasses have dissolution rates in water that are three orders of magnitude lower than those of borosilicate glasses under certain conditions. scielo.br

Versatility: They are capable of dissolving large concentrations of species that are otherwise insoluble in borosilicate glass melts. researchgate.netmst.edu This makes them suitable for a wider range of hazardous wastes, including those from nuclear power plants, contaminated soil, and industrial processes. scielo.br

Research has demonstrated the successful vitrification of simulated high-level radioactive waste (HLW) in an iron-phosphate glass matrix. iaea.org Studies have also explored the use of iron phosphate glasses for the immobilization of heavy metal wastes, showing that no crystallization occurred in glasses with waste concentrations up to 26%, and their dissolution rates were similar to those of commonly used vitrification materials. scielo.br The properties of these glasses, such as their resistance to water attack and thermal stability, are dependent on their chemical structure, specifically the distribution of phosphate anions and the bonding between these anions and metal polyhedra. researchgate.netmst.edu

Table 3: Comparison of Iron Phosphate Glass and Borosilicate Glass for Waste Vitrification

Property Iron Phosphate Glass Borosilicate Glass
Processing Temperature 1000-1200°C 1200-1500°C
Waste Loading Capacity High (40-75 wt%) Lower
Compatibility with Waste Types High tolerance for sulfates, halides, heavy metals Limited compatibility with certain elements
Chemical Durability Comparable or superior in some formulations Generally good, but can be lower than some iron phosphate glasses

Data sourced from multiple scientific publications. researchgate.netmst.eduscielo.brinl.gov

Surface Science and Corrosion Protection with this compound Coatings

Formation and Properties of Low-Friction Iron Phosphate Coatings

Iron phosphate coatings are a type of conversion coating applied to steel and other metal surfaces to enhance properties such as corrosion resistance, paint adhesion, and wear resistance. wikipedia.orgfreiborne.com These coatings are formed through a chemical reaction between the metal surface and a phosphate-containing solution, resulting in a non-metallic, crystalline layer that is integral to the substrate. freiborne.comhenkel-adhesives.com

The formation of these coatings involves the dissolution of the metal surface in an acidic phosphate solution. This leads to a localized increase in pH at the metal-solution interface, which causes the precipitation of insoluble metal phosphates onto the surface. freiborne.com The process can be applied through immersion, spraying, or wiping. phosphating.net Accelerators, such as sodium nitrite, can be added to the phosphating solution to speed up the formation of the protective film. sciforum.net

A key application of iron phosphate coatings is in reducing friction. tandfonline.com For instance, manganese phosphate coatings, a related type of phosphate coating, are known for their lubrication properties and low friction coefficients. irjet.net Iron phosphate reaction films have been specifically developed to create low-friction surfaces. In one study, an iron phosphate film was coated onto cast iron electrodes through the electrolysis of a lubricant containing dilauryl hydrogen phosphate. tandfonline.com This process was found to accelerate a spontaneous corrosion reaction that formed the phosphate film. tandfonline.com

Friction tests on piston ring specimens coated with this iron phosphate film showed a 20% lower friction coefficient compared to uncoated specimens. tandfonline.com The proposed mechanism for this electrolytic process involves the formation of ferrous ions at the anode and hydrogen evolution at the cathode. The consumption of hydrogen ions at the cathode enhances the dissociation of the acid phosphate, and the resulting phosphate anions react with the ferrous ions to generate the phosphate film on the electrode surfaces. tandfonline.com These coatings can also improve wear resistance and help prevent galling in components subjected to wear. wikipedia.org

Table 4: Properties and Applications of Iron Phosphate Coatings

Property Description Application
Corrosion Resistance Forms a protective barrier against rust and corrosion. Protecting steel parts, especially as a primer for paint.
Paint Adhesion Creates an ideal bonding surface for paints and powder coatings. Pre-treatment for painting in automotive and manufacturing industries.
Low Friction Reduces the coefficient of friction on sliding surfaces. Lubricating moving parts like piston rings and gears to reduce wear.
Wear Resistance Helps in the break-in of components and prevents galling. Components subject to wear and friction.

Data sourced from various industry and scientific sources. wikipedia.orgfreiborne.comtandfonline.com

Anticorrosive Effects of this compound Films on Metal Surfaces

This compound plays a crucial role in the protection of metallic surfaces, particularly steel, from corrosion. Its application, primarily through processes known as phosphating or phosphate conversion coatings, results in the formation of a stable, crystalline, and adherent surface layer. This layer serves as a physical barrier between the metal substrate and corrosive environments, and also improves the adhesion of subsequent organic coatings like paints.

The primary mechanism of protection involves the chemical reaction of a phosphoric acid solution with the metal surface. This reaction leads to the dissolution of metal ions and a local increase in pH at the metal-solution interface. Consequently, insoluble metal phosphates, including this compound (FePO₄), precipitate onto the surface, forming a compact and non-conductive film. nmlindia.orgneliti.com This film passivates the metal, acting as an anodic inhibitor that stifles the electrochemical corrosion process. nih.govscielo.br The effectiveness of the coating is closely linked to its composition; a higher proportion of this compound (FePO₄) compared to ferrous phosphate [Fe₃(PO₄)₂] generally provides superior corrosion resistance due to its greater chemical stability. ampp.org

Research has demonstrated that these films significantly enhance the corrosion resistance of metals. The protective layer formed is not merely a simple coating but is integrally bonded to the metal substrate, creating a robust barrier to corrosive agents like oxygen and moisture. nmlindia.orgampp.org The performance of these coatings is often evaluated using accelerated corrosion tests and electrochemical methods.

Detailed Research Findings

Numerous studies have quantified the anticorrosive efficacy of phosphate coatings. Electrochemical Impedance Spectroscopy (EIS) is a common technique used to assess the protective properties of these films. A higher polarization resistance (Rp) value, derived from EIS or linear polarization measurements, indicates better corrosion resistance.

One study investigated the composition of iron phosphate coatings and its relation to corrosion performance after a 5% salt fog exposure (ASTM B-117). It was found that coatings richer in this compound provided significantly better protection. ampp.org For instance, coatings produced in baths with stronger oxidizing accelerators (like sodium chlorate) were composed almost entirely of FePO₄·2H₂O and Fe₃O₄, and showed superior performance compared to coatings with a higher content of ferrous phosphate. ampp.org

Another investigation focused on the corrosion behavior of phosphated steel in a 3% NaCl solution. The results showed that the presence of a phosphate layer significantly reduced the corrosion rate compared to unprotected steel. mdpi.com

Table 1: Electrochemical Performance of Phosphate Coatings on Steel This table presents data from electrochemical tests, showing how phosphate coatings improve corrosion resistance.

Coating TypeSubstrateTest MediumPolarization Resistance (Rp)Corrosion Current Density (icorr)Finding SummaryReference
Iron PhosphateCold-Rolled Steel3.5% NaClSignificantly increased vs. uncoatedSignificantly decreased vs. uncoatedIron phosphate coatings act as an effective barrier, increasing the resistance to charge transfer at the metal/electrolyte interface. ampp.org
Zinc PhosphateCarbon Steel3.5% NaCl2.67 x 10⁵ Ω·cm²1.95 x 10⁻⁷ A/cm²Phosphate coatings suppress both anodic and cathodic corrosion processes, indicated by higher Rp and lower icorr values compared to bare steel. scielo.br
Modified PhosphateSteel3% NaClN/ALowered vs. standard phosphateFine-crystalline modified phosphate films demonstrated a slower corrosion rate due to their dense structure. mdpi.com
Zn-Ni-Mn PhosphateCarbon SteelSaturated Ca(OH)₂ + 1 M NaCl~17x higher than bare steelN/AMulti-cation phosphate coatings showed significantly enhanced protective properties in aggressive chloride-contaminated alkaline environments. lmaleidykla.lt

Table 2: Performance in Salt Spray Tests (ASTM B-117) This table summarizes the results from salt spray tests, a common method for evaluating the resistance of coatings to a corrosive environment.

Coating TypeSubstrateTest DurationObservationFinding SummaryReference
Iron Phosphate (Chlorate accelerated)Cold-Rolled Steel> 300 hoursMinimal corrosion/blisteringCoatings rich in this compound provided superior corrosion resistance in the salt spray test. ampp.org
Iron Phosphate (Molybdate accelerated)Cold-Rolled Steel< 200 hoursSignificant corrosion/blisteringCoatings with a higher fraction of ferrous salts showed poorer performance. ampp.org
Phosphate + Epoxy-PolyesterSteel> 2000 hoursHigh corrosion resistanceA combined system of phosphating followed by a polymer topcoat provides excellent long-term corrosion protection. researchgate.net
Tricationic Phosphate (Zn+Mn+Ni)Steel> 72 hours (passivated)No brown rust appearancePassivation treatment on a tricationic phosphate layer significantly improves salt spray resistance by blocking pores in the coating. nmlindia.org

These findings collectively underscore the effectiveness of this compound films in mitigating corrosion on metal surfaces. The conversion of the metal surface into a stable phosphate layer provides a durable and protective barrier, which is a cornerstone of modern industrial corrosion protection strategies for steel and other metals. nmlindia.orgrsc.org

Ferric Phosphate in Agricultural and Environmental Soil Science

Role of Ferric Phosphate (B84403) in Soil Phosphorus Dynamics

Phosphorus Fixation and Bioavailability in Soils Mediated by Ferric Phosphate

Phosphorus (P) is a critical macronutrient for plant growth, yet its availability in soil is often limited due to complex chemical interactions. This compound (FePO₄) plays a significant role in these dynamics, primarily through processes of phosphorus fixation. In many soil environments, particularly acidic soils, soluble phosphate ions react readily with iron (Fe) compounds to form insoluble or sparingly soluble ferric phosphates. phytojournal.comnih.gov This process, known as phosphorus fixation, effectively removes bioavailable phosphorus from the soil solution, rendering it inaccessible to plants. phytojournal.com

The formation of insoluble iron-phosphate complexes is a major factor contributing to the low efficiency of phosphate fertilizers in many agricultural systems. phytojournal.commdpi.com When soluble P fertilizers are applied to soils rich in iron oxides and hydroxides, a large proportion of the phosphate can be rapidly converted into forms like amorphous Fe-P and Al-P. mdpi.comnih.gov The strength of this fixation is influenced by soil pH; the solubility of iron phosphates tends to increase with rising soil pH, while the solubility of calcium phosphates decreases. nih.govresearchgate.net In acidic conditions, iron is more active and readily binds with phosphate, reducing its availability. nih.gov

Despite its role in fixation, the phosphorus in this compound is not permanently lost from the ecosystem. The bioavailability of this fixed phosphorus is dependent on various soil properties and biological activities. For instance, some soil microorganisms and plant roots can release organic acids that help to solubilize complexed phosphates. phytojournal.com Research has also shown that phosphate-solubilizing rhizobia can mineralize phosphorus from this compound, potentially improving its uptake by leguminous plants like Sesbania cannabina. arccjournals.com The transformation of this compound into more bioavailable forms is a slow process, governed by complex equilibria between different P pools in the soil, ranging from stable minerals to labile and solution P. nih.gov

Table 1: Inorganic Phosphorus Fractions in Soils with Different P Fixation Rates

P Fixation RateDominant Inorganic P FractionAssociated MineralsReference
HighP-Al (Aluminum Phosphate)Gibbsite redalyc.org
ModerateP-Ca (Calcium Phosphate)- redalyc.org
LowP-Fe (Iron Phosphate)Goethite, Hematite (B75146) redalyc.org

Interactions with Humic Substances and Metal-Phosphate Complexes

The interaction between this compound and soil organic matter, particularly humic substances, adds another layer of complexity to phosphorus dynamics. Humic substances, which are complex organic molecules, can form stable complexes with metal ions like iron (Fe³⁺). cdnsciencepub.comnih.gov These ferric-humic complexes are capable of binding phosphate ions, creating what are known as humic-metal-phosphate complexes. cdnsciencepub.comnih.govresearchgate.net

The formation of these complexes can influence phosphorus availability in several ways. On one hand, by binding iron, humic substances can prevent the precipitation of highly insoluble this compound minerals, thereby keeping more phosphorus in the soil solution. researchgate.net On the other hand, the phosphate bound within these ferric-humic complexes can be held against leaching. cdnsciencepub.comcdnsciencepub.com Studies have indicated that non-carboxylic hydroxyl groups in humic acid are involved in complexing the iron, which then holds the phosphate. cdnsciencepub.comcdnsciencepub.com

Research suggests that phosphorus associated with these ferric-humic complexes is largely exchangeable, but only a portion of it may be directly available for plant uptake. cdnsciencepub.comcdnsciencepub.com The stability of these complexes is significant, and they are thought to be a potentially underestimated source of plant-available phosphate. nih.govresearchgate.net The complexation of phosphate through these metal bridges is hypothesized to protect it from strong fixation on soil mineral surfaces, keeping it in a more mobile and potentially accessible form. researchgate.net

Environmental Impact and Agroecosystem Interactions of this compound

Persistence and Concentration of this compound in Agroecosystems

When used as a molluscicide in agriculture, this compound is introduced into the agroecosystem in pellet form. Its environmental persistence and potential for concentration are key considerations. This compound is characterized as a stable, non-volatile solid that does not readily dissolve in water. orgprints.orgepa.gov This low water solubility is a crucial property that minimizes its dispersal beyond the point of application. epa.govusda.gov

Consequently, it is considered highly unlikely that this compound or its breakdown products will persist at high levels or become highly concentrated in the environment. orgprints.org The iron and phosphate that are eventually released through biodegradation are essential nutrients for plants and are added to the soil in amounts that are typically negligible compared to the quantities already present. orgprints.orgorst.edu Natural soils contain significant background levels of iron (0.5–5%) and phosphorus (0.010–0.20%). orgprints.org The application of this compound as a pesticide does not significantly alter these background concentrations. orgprints.orgorst.edu

Effects on Soil Organisms and Chemical Interactions in the Soil Environment

The impact of this compound on non-target soil organisms and its potential for chemical interactions are important aspects of its environmental profile. Studies have shown that this compound is not harmful to a range of beneficial soil organisms. usda.gov

Table 2: Effects of this compound on Non-Target Soil Organisms

OrganismObserved EffectSource
EarthwormsNo harmful effects expected at recommended application rates. epa.govorst.eduepa.gov
Carabid (Ground) BeetlesNo harmful effects expected at recommended application rates. orgprints.orgepa.govepa.gov
Rove BeetlesNo effects observed at up to twice the maximum application rate. epa.gov
BeesExposure is not expected due to soil application method. orgprints.orgorst.edu
BirdsPractically non-toxic. epa.govorst.edu

Biogeochemical Transformation of this compound to Bioavailable Phosphorus by Microalgae

The process of phosphorus uptake by microalgae is complex. They can adsorb phosphate onto their cell surfaces before transporting it into the cell for metabolic use or storage. e3s-conferences.org A notable capability of microalgae is "luxury P uptake," where they absorb more phosphorus than required for immediate growth and store it as polymeric inorganic polyphosphate (PolyP). nih.gov

This biological process represents a potential pathway for the transformation of sparingly soluble compounds like this compound into bioavailable phosphorus. By assimilating phosphorus from these mineral forms, microalgae incorporate it into their biomass. When these microalgae die and decompose, the organically bound phosphorus is released back into the soil, contributing to the pool of bioavailable nutrients for plants and other microorganisms. This represents a vital link in the biogeochemical cycle, converting geochemically fixed phosphorus into a biologically active form.

Agronomic Applications of this compound

This compound, a compound of iron, phosphorus, and oxygen, serves multiple roles in agricultural and environmental soil science. Its applications range from a widely used molluscicide in organic farming to a component of traditional phosphorus fertilizers. Understanding its efficacy and behavior in the soil is crucial for optimizing its use in sustainable agriculture.

Efficacy of this compound as a Molluscicide in Organic Crop Production

This compound is a prominent active ingredient in molluscicides used to control slugs and snails, particularly in organic farming systems where synthetic pesticides are restricted. wordpress.comeagri.orgusda.govorst.edu Its acceptance in organic agriculture stems from its targeted efficacy and favorable environmental profile. wordpress.com

Mode of Action and Efficacy

When slugs and snails ingest bait pellets containing this compound, the compound disrupts calcium metabolism in their digestive systems. researchgate.netepa.gov This leads to a rapid cessation of feeding, protecting crops from further damage almost immediately. wordpress.comepa.gov The affected mollusks tend to move away to secluded places to die within a few days, which is why dead slugs are often not visible on the soil surface, a contrast to the effects of other molluscicides like metaldehyde. researchgate.net

Environmental Profile

This compound is considered to have a low impact on the environment and non-target organisms. wordpress.com It is not harmful to beneficial organisms such as earthworms, carabid beetles, and bees. wordpress.com When the compound biodegrades, it breaks down into iron and phosphate, which are nutrients that can be taken up by plants. wordpress.com The amount of these nutrients added to the soil through its use as a molluscicide is generally negligible compared to the levels already present. wordpress.com this compound is a stable, non-volatile solid that does not readily dissolve in water, which minimizes its dispersal beyond the application area. wordpress.com

Table 1: Comparative Efficacy of this compound Molluscicide in Lettuce

Treatment Parameter Result
This compound Leaf Loss Reduction (vs. Control) Factor of 7-11
This compound Increase in Marketable Heads (vs. Control) Factor of 2-2.8
This compound Effect on Arion lusitanicus Population Strong Reduction
Metaldehyde Overall Damage Prevention More Effective than this compound
Metaldehyde Effect on Slug Species Reduced A. lusitanicus, A. hortensis, and Deroceras reticulatum

Data synthesized from field trials reported in scientific literature. aces.eduresearchgate.net

Agronomic Effectiveness of Iron Phosphate Impurities in Superphosphate (B1263860) Fertilizers

Superphosphate fertilizers, a cornerstone of modern agriculture, are produced by acidulating phosphate rock. The composition of the source rock can lead to the presence of impurities in the final product, including various iron phosphate compounds. Concerns have been raised that these less soluble impurities might reduce the agronomic effectiveness of the fertilizer. eagri.orgagrotest.com

Characterization of Impurities

Research into single superphosphate (SSP) fertilizers has identified specific iron phosphate compounds as common impurities. These include hydrated iron sodium phosphates such as Fe₃NaH₈(PO₄)₆·6H₂O and Fe₃H₉(PO₄)₆·6H₂O . wordpress.comeagri.orgagrotest.com The presence of these compounds is correlated with the iron content in the original phosphate rock and results in a lower proportion of water-soluble phosphorus in the fertilizer. eagri.orgagrotest.com For instance, an increase in the iron content of phosphate rock from 2% to 7% can decrease the water-soluble phosphorus content of the resulting SSP from 86% to 46% of the total available phosphorus. eagri.orgagrotest.com

Agronomic Performance

Greenhouse studies have been conducted to evaluate the effectiveness of SSP fertilizers with varying levels of iron phosphate impurities on crops such as upland and flooded rice. The performance of these fertilizers is often compared to that of monocalcium phosphate (MCP), a highly water-soluble phosphorus source.

Findings indicate that even an SSP with a low water-solubility of 46% (due to high iron phosphate content) can be quite effective. For upland rice, this SSP was found to be 91% as effective as MCP in increasing dry matter yield and 76% as effective for phosphorus uptake. wordpress.comeagri.orgagrotest.com Other SSP sources with higher water-solubility (80% and 86%) were as effective as MCP for upland rice. wordpress.comeagri.orgagrotest.com

Interestingly, under flooded conditions, all the tested SSP sources, regardless of their iron phosphate impurity levels, were found to be as effective as MCP in promoting both dry matter yield and phosphorus uptake in rice. wordpress.comeagri.orgagrotest.com This suggests that the soil conditions in flooded rice paddies may enhance the availability of phosphorus from these less soluble iron phosphate compounds.

Table 2: Agronomic Effectiveness of Single Superphosphate (SSP) with Iron Phosphate Impurities on Rice

SSP Source (by Water-Soluble P Content) Crop Relative Effectiveness (Dry Matter Yield vs. MCP) Relative Effectiveness (P Uptake vs. MCP)
46% Upland Rice 91% 76%
80% Upland Rice ~100% ~100%
86% Upland Rice ~100% ~100%
All SSP Sources (46%, 80%, 86%) Flooded Rice ~100% ~100%

Data based on greenhouse studies comparing SSP sources to monocalcium phosphate (MCP). wordpress.comeagri.orgagrotest.com

Strategies for Optimizing Phosphorus Fertilization with this compound-Based Materials

Managing Soil Properties

The availability of phosphorus from iron phosphates is highly influenced by soil conditions.

Soil pH: Phosphorus availability is generally at its maximum in a soil pH range of 6.0 to 7.0. wordpress.comaces.eduagrotest.com In acidic soils (pH below 5.5), phosphorus tends to be fixed by iron and aluminum, forming insoluble compounds like this compound. wordpress.comaces.edu Conversely, in alkaline soils (pH above 7.5), phosphorus can be precipitated by calcium. wordpress.comaces.edu Managing soil pH through practices like liming acid soils can create a more favorable environment for the gradual release of phosphate from this compound. researchgate.net

Organic Matter: Increasing soil organic matter can enhance the availability of phosphorus. Organic molecules can compete with phosphate for binding sites on soil particles, reducing phosphorus fixation. aces.edu Furthermore, the decomposition of organic matter releases organic acids, which can help to solubilize mineral phosphates. aces.edu

Leveraging Biological Activity

Soil microorganisms play a critical role in the phosphorus cycle.

Phosphate-Solubilizing Microbes: Certain bacteria and fungi can solubilize inorganic phosphates, including iron phosphates, making them available to plants. researchgate.net Inoculating soils or seeds with these beneficial microbes could be a strategy to enhance the efficacy of this compound as a fertilizer. Research has shown that phosphate-solubilizing rhizobia can mineralize phosphorus from this compound. researchgate.net

Root Exudates: Plants themselves can influence the soil environment around their roots (the rhizosphere). Some plants release organic acids (carboxylates) that can chelate iron, thereby releasing the bound phosphate and making it available for uptake. nih.govmdpi.com

Application and Placement Techniques

The method of fertilizer application can impact its efficiency.

Band Placement: For sparingly soluble phosphorus sources, placing the fertilizer in a concentrated band near the plant roots can be more effective than broadcasting it throughout the soil. tnau.ac.insaskatchewan.ca This maximizes the chance for roots and associated microbes to interact with the fertilizer.

Combination with Other Fertilizers: While not a direct strategy for this compound itself, the principles of using less soluble P sources can be applied. For instance, combining rock phosphate (another sparingly soluble P source) with single superphosphate and phosphate-solubilizing bacteria has been shown to maintain a consistent pool of available phosphorus. A similar synergistic approach could be explored for this compound-based materials.

Table 3: Factors Influencing Phosphorus Availability from this compound

Factor Influence on P Availability Agronomic Strategy
Soil pH Optimal between 6.0 and 7.0; fixation occurs at low and high pH. Adjust soil pH through amendments like lime.
Organic Matter Increases P availability by competing for binding sites and through mineralization. Incorporate compost, manure, or cover crops.
Soil Microbes Phosphate-solubilizing bacteria and fungi can mineralize P from this compound. Inoculate with beneficial microbes.
Root Exudates Organic acids from roots can release P bound to iron. Select crop species or varieties with efficient root exudation.
Fertilizer Placement Broadcasting can lead to widespread fixation. Utilize band placement to concentrate the nutrient near roots.

This table outlines general strategies to enhance the availability of phosphorus from sparingly soluble sources like this compound.

Mechanistic Studies of Ferric Phosphate Reactions and Transformations

Reaction Mechanism Elucidation for Ferric Phosphate (B84403) Synthesis Processes

The synthesis of ferric phosphate is most commonly achieved through precipitation methods, valued for their operational simplicity, cost-effectiveness, and environmental friendliness. mdpi.com A typical process involves the reaction of an iron(III) salt with a phosphate source in an aqueous solution. For instance, this compound can be synthesized by reacting ferric chloride (FeCl₃) and phosphoric acid (H₃PO₄) at room temperature. acs.org Another approach utilizes ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), phosphoric acid, and hydrogen peroxide as an oxidizing agent to facilitate the precipitation of FePO₄·2H₂O. mdpi.com In this latter method, the initial pH of the mixture is around 0.85, where iron and phosphorus predominantly exist as FeHPO₄⁺ and FeH₂PO₄²⁺ ions. mdpi.com The primary precipitation reactions are influenced by temperature changes as the reaction proceeds. mdpi.com

Hydrothermal synthesis is another method employed to produce this compound. For example, flower-like orthorhombic FePO₄·2H₂O microstructures can be synthesized via a facile hydrothermal process, which is noted for being low-cost and scalable. researchgate.net The specific morphology and crystal structure of the resulting this compound are highly dependent on the reaction conditions. mdpi.com

The formation of this compound nanoparticles can also occur spontaneously on hydroxyl-terminated SiO₂/Si substrates. This process is driven by the drop in solubility when Fe(III) ions adsorbed on the substrate react with phosphate ions, leading to the formation of water-insoluble this compound salts at room temperature. acs.org

The coprecipitation method often yields FePO₄·2H₂O as a transient precursor, which is then converted to this compound (FePO₄). mdpi.com The characteristics of the final FePO₄ product, such as particle size and morphology, are significantly influenced by the properties of this precursor. mdpi.comacs.org

Below is a table summarizing possible reactions in a solution with an initial pH of 0.85 during this compound synthesis.

ReactantsProducts
Fe³⁺ + H₂PO₄⁻FeH₂PO₄²⁺
Fe³⁺ + HPO₄²⁻FeHPO₄⁺
FeHPO₄⁺FePO₄(s) + H⁺
FeH₂PO₄²⁺FePO₄(s) + 2H⁺
Data derived from a study on precipitation processes of iron phosphate dihydrate. mdpi.com

Kinetic Analysis of this compound Phase Transformations

The kinetics of this transformation can be effectively described by the Johnson-Mehl-Avrami (JMA) model. mdpi.comresearchgate.netresearchgate.net This model indicates that the transformation reaction constant increases with rising reaction temperatures. mdpi.com A key finding from kinetic analysis is that the dissolution rate of the amorphous FePO₄·2H₂O is the rate-limiting step in the transition to the crystalline form. mdpi.comresearchgate.net The activation energy for this phase transformation has been calculated to be 9.619 kJ/mol. mdpi.comresearchgate.net

The transformation process involves a continuous dissolution-recrystallization mechanism, where amorphous particles dissolve and recrystallize into the more stable monoclinic form. mdpi.com This process is kinetically enhanced at higher supersaturations. acs.orgnih.gov

The thermal decomposition of hydrated ferric phosphates is a multi-step process. For instance, iron phosphate trihydrate (FePO₄·3H₂O) decomposes in two main steps in an air atmosphere. acs.orgacs.org The kinetics of the second dehydration step have been analyzed using isoconversional methods such as the Ozawa and Kissinger-Akahira-Sunose (KAS) methods. acs.orgacs.org The kinetic model that best describes this second dehydration reaction is the Fₙ model, which represents a simple n-order reaction. acs.orgacs.org

Similarly, the thermal decomposition of diammineiron(III) phosphate, Fe(NH₃)₂PO₄, in an inert atmosphere occurs in three steps, involving the loss of ammonia (B1221849) to form FePO₄. nih.gov This compound is stable up to approximately 440 K. nih.govcinn.es The kinetic parameters for its decomposition have been determined using thermogravimetric data at various heating rates, with the Modified Friedman (MFR) and Vyazovkin (Vyaz) isoconversional methods being applied to evaluate the activation energy as a function of the extent of conversion. nih.govcinn.es For large crystals of Fe(NH₃)₂PO₄, the apparent activation energy is approximately 100 kJ/mol for the first and third steps of ammonia loss, and about 110 kJ/mol for the second step. nih.gov

The thermal decomposition of iron(III) phosphate dihydrate (FePO₄·2H₂O) has also been studied, with the apparent activation energy determined by differential and integral isoconversional methods, suggesting a complex, multi-step decomposition process. researchgate.net

Here is a data table summarizing the activation energies for different decomposition steps of Fe(NH₃)₂PO₄.

Conversion Range (α)Apparent Activation Energy (E)Corresponding Decomposition Step
0.05 < α < 0.50~100 kJ/molFirst step of ammonium (B1175870) loss
0.50 < α < 0.70~110 kJ/molSecond step of ammonium loss
0.70 < α < 0.90~100 kJ/molThird step of ammonium loss
Data for large crystals of Fe(NH₃)₂PO₄. nih.gov

Dissolution and Precipitation Mechanisms of this compound in Aqueous Media

The solubility of this compound is significantly influenced by factors such as pH and temperature. Generally, the solubility of iron phosphates increases with decreasing pH. researchgate.net In acidic conditions (pH 1–3), the hydrolysis of Fe³⁺ is inhibited, which promotes the formation of this compound precipitate. ruipugroup.com However, at very low pH values, complete precipitation may not occur. ruipugroup.com As the pH increases above 3.5, a mixture of this compound and ferric hydroxide (B78521) begins to precipitate, with ferric hydroxide becoming the predominant precipitate above pH 4.5. researchgate.netresearchgate.net

Agglomeration, the process where primary particles clump together to form larger secondary particles, plays a significant role in the behavior of this compound in solution. researchgate.netnih.gov During precipitation, factors such as temperature, solute concentration, and stirring speed heavily influence the size of these agglomerates. researchgate.net

Studies have shown that increasing the reaction temperature leads to an increase in the average particle size due to a higher probability of ion-ion contact and an increased rate of agglomeration. researchgate.net Conversely, increasing the feed concentration and stirring speed tends to decrease the agglomerate size. researchgate.net For example, in one study, spherical this compound particles were produced at a very narrow region in fairly low pH solutions, and their size decreased with an increase in solute concentration or a rise in the aging temperature. nih.gov

The formation of these spherical particles has been explained by a polynuclear layer mechanism, where they grow by the aggregation of smaller primary particles. nih.gov The voids between these primary particles within the larger agglomerated structures can create mesopores. nih.gov The degree of agglomeration can also be affected by the use of dispersants like polyethylene (B3416737) glycol, which can weaken the surface tension and bonding between particles, thereby limiting their growth. mdpi.com The size of agglomerated particles is an important characteristic, with typical sizes ranging from approximately 4 µm to 10 µm. google.comgoogle.com

Interfacial Reaction Mechanisms Involving this compound (e.g., Adsorption, Exchange)

The reactions and transformations at the surface of this compound and related iron compounds are critical in various environmental and industrial processes. These interfacial mechanisms are predominantly governed by adsorption, ion exchange, and surface precipitation, which control the mobility and bioavailability of phosphate and other ions.

Adsorption Mechanisms

The adsorption of phosphate onto iron(III) oxyhydroxides and amorphous this compound is a complex process involving multiple mechanisms. The primary mechanism is ligand exchange, a form of chemisorption, where phosphate anions from the solution displace hydroxyl groups (-OH) or water molecules from the surface of the iron compound. researchgate.netresearchgate.net This results in the formation of stable inner-sphere complexes, where the phosphate ion is directly bonded to the iron atoms on the surface. rsc.orgresearchgate.net

Theoretical and experimental studies have identified several geometries for these surface complexes. Using density functional theory (DFT), researchers have modeled monodentate and bidentate chemisorption configurations. One study estimated that for phosphate adsorption on hydrous ferric oxides, approximately 83% of the molecules are in a monodentate chemisorption state, while 17% are physisorbed. nih.gov The formation of inner-sphere complexes is supported by kinetic studies, which often show that the adsorption process follows a pseudo-second-order model, indicative of chemisorption. acs.org

The nature of the this compound surface, including its crystallinity, specific surface area, and porosity, significantly influences adsorption kinetics and capacity. cdnsciencepub.com For instance, amorphous ferric hydroxides, which can be precursors to more crystalline this compound, often exhibit high adsorption capacities due to their high surface area and abundance of active sites. researchgate.netiwaponline.com

The pH of the surrounding solution is a critical factor. Phosphate adsorption on iron oxides is generally favorable in acidic to neutral conditions (pH 4-7) and decreases as the pH becomes more alkaline. vliz.be This is because the surface charge of the iron compound and the speciation of phosphate (H₂PO₄⁻, HPO₄²⁻) are pH-dependent. In acidic environments, the surface is typically positively charged, promoting electrostatic attraction of phosphate anions. researchgate.net

Surface Precipitation

Under conditions of high phosphate concentration, the interaction can move beyond simple adsorption to surface precipitation. In-situ atomic force microscopy (AFM) has revealed that the dissolution of iron oxides like goethite and hematite (B75146) in phosphate-rich solutions can lead to the nucleation of amorphous iron phosphate nanoparticles (1.0–4.0 nm in height) on the mineral surface. researchgate.netugr.esmdpi.com These nanoparticles can then aggregate to form larger particles and layered precipitates. researchgate.netmdpi.com This process effectively immobilizes phosphate on the mineral surface. ugr.es Modeling has shown that phases like strengite, tinticite, and cacoxenite may become supersaturated at the interface, driving this precipitation. researchgate.netmdpi.com

Ion Exchange

Ion exchange is another key interfacial mechanism. It can involve both anions and cations.

Anion Exchange: As described in the adsorption mechanism, the exchange of surface hydroxyl groups for phosphate anions (H₂PO₄⁻ and HPO₄²⁻) is a primary pathway for phosphate uptake. scilit.com Studies have shown this exchange is influenced by temperature and the concentration of phosphate in the solution. scilit.com The presence of other anions, such as sulfate, carbonate, and citrate (B86180), can compete with phosphate for adsorption sites, reducing uptake efficiency. rsc.orgiwaponline.com

Cation Exchange: this compound materials can also participate in cation exchange. Research has demonstrated the uptake of alkali metal ions like Li⁺, Na⁺, and K⁺. researchgate.net This process is believed to occur via the exchange of protons (H⁺) from the surface of the this compound with the metal cations in the solution. researchgate.net This property is relevant for applications such as the recovery of metals from solutions. researchgate.net For example, a layered iron phosphate, NaBaFe₄(HPO₄)₃(PO₄)₃·H₂O, has shown the ability to exchange its sodium ions for both smaller (Li⁺) and larger (K⁺) alkali metals. acs.org

The table below summarizes findings on the phosphate adsorption capacity of various ferric compounds under different conditions.

Adsorbent MaterialLangmuir Maximum Adsorption Capacity (Qmax)pHReference(s)
Granular Ferric Hydroxide (FHO)56.18 mg/g7.0 iwaponline.comnih.gov
Powdered Ferric Hydroxide (FHO)74.07 mg/g7.0 iwaponline.comnih.gov
FeCl₃-impregnated WAS-based biochar111.0 mg/gNot specified researchgate.net
Iron/Calcium Oxide-Modified Biochar69.1 mg/g7.0 mdpi.com
Granular Ferric Hydroxide6.54 mg/gNot specified researchgate.net
Fe-La/Pomegranate Peel44.5 mg/g2.0 iwaponline.com
Magnesium Ferrite/Biochar Composite163.02 mg/g3.0 iwaponline.com

Q & A

Q. What are the standard synthesis routes for ferric phosphate, and how do reaction conditions influence its crystallinity?

this compound (FePO₄) is typically synthesized via precipitation reactions. A common method involves reacting sodium phosphate (Na₃PO₄) with ferric chloride (FeCl₃) under controlled pH and temperature to yield FePO₄ and NaCl . Hydrothermal methods are also employed for nanostructured variants, where parameters like temperature (e.g., 80–120°C) and reaction time (12–48 hours) critically affect crystallinity and particle size . For reproducibility, stoichiometric ratios (e.g., 1:1 molar ratio of Fe³⁺:PO₄³⁻) and pH control (acidic conditions) are essential to avoid impurities like iron hydroxides .

Q. What analytical techniques are recommended to assess the purity and phase composition of this compound?

Key methods include:

  • X-ray Diffraction (XRD) to confirm crystallinity and phase purity (e.g., distinguishing anhydrous FePO₄ vs. dihydrate FePO₄·2H₂O) .
  • Inductively Coupled Plasma (ICP-MS/ICP-AES) for elemental quantification of Fe and P, detecting trace contaminants (e.g., residual Na⁺ or Cl⁻) .
  • Thermogravimetric Analysis (TGA) to identify hydrate content (e.g., mass loss at 100–200°C indicating bound water) .

Q. How does this compound’s solubility in aqueous systems vary with pH and ionic strength?

FePO₄ is highly insoluble in neutral water (solubility product Ksp ≈ 10⁻¹⁵) but dissolves in acidic conditions (pH < 3) due to protonation of phosphate ions. In alkaline environments, iron hydroxides may precipitate, complicating solubility dynamics . Ionic strength effects (e.g., in wastewater matrices) can further reduce solubility via the common-ion effect .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound’s application in pollutant removal?

In coagulation-flocculation studies, RSM designs (e.g., Box-Behnken) test variables like Fe³⁺ dose, agitation speed, and pH. For example, a study achieved 85% COD reduction in wastewater by optimizing FeCl₃ (50–150 mg/L) and phosphate ratios (1:1–1:3) . ANOVA analysis identifies significant parameters, while contour plots model interactions between variables .

Q. How do conflicting data on this compound’s environmental persistence arise, and how can they be resolved?

Some studies report FePO₄ persists in soil due to low solubility, while others note microbial degradation (e.g., Penicillium radicum solubilizing FePO₄ via organic acids) . Resolution requires context-specific testing:

  • Soil Microcosm Experiments : Measure phosphate release over time under varying microbial activity and pH .
  • Isotopic Labeling : Track ³²P-labeled FePO₄ to distinguish abiotic vs. biotic dissolution pathways .

Q. What thermodynamic models predict this compound stability during synthesis in complex aqueous systems?

E-pH diagrams for the Fe-P-N-H₂O system model phase stability under varying redox and pH conditions. For example, in nitric-phosphoric acid systems, FePO₄ forms preferentially at pH 1–2 and potentials >0.5 V, avoiding competing phases like Fe(OH)₃ . Such models guide industrial synthesis to minimize byproducts .

Q. What methodologies assess this compound’s toxicity and environmental impact?

  • Ecotoxicological Assays : Test acute toxicity (e.g., Daphnia magna LC50) and chronic effects (e.g., algal growth inhibition) .
  • Leaching Studies : Simulate rainwater or soil solutions to quantify phosphate/iron mobilization .
  • Regulatory Frameworks : Cross-reference EPA guidelines (e.g., biopesticide registrations) for ecological risk thresholds .

Q. How are alternative phosphate sources evaluated against this compound in agricultural research?

Comparative studies use:

  • Bioavailability Trials : Measure crop uptake of P from FePO₄ vs. natural phosphates (e.g., rock phosphate) in controlled hydroponic systems .
  • Soil Column Experiments : Monitor P leaching and long-term soil fertility under different fertilization regimes .

Q. What advanced characterization techniques resolve contradictions in this compound’s catalytic or electrochemical properties?

  • X-ray Absorption Spectroscopy (XAS) : Probes local Fe coordination (e.g., octahedral vs. tetrahedral sites) to explain catalytic activity variations .
  • In Situ Raman Spectroscopy : Tracks phase transitions during battery cycling (e.g., LiFePO₄ ↔ FePO₄) .

Methodological Considerations

Q. How should researchers design experiments to minimize interference from this compound byproducts?

  • Pre-Synthesis Purification : Use ion-exchange resins to remove impurities (e.g., Cl⁻) from FeCl₃ precursors .
  • Post-Synthesis Washing : Rinse precipitates with deionized water until conductivity measurements stabilize (<10 µS/cm) .

Q. What statistical approaches validate reproducibility in this compound studies?

  • Repeatability Testing : Perform triplicate syntheses with ANOVA to assess batch-to-batch variability (e.g., ±5% Fe content) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multivariate datasets (e.g., correlating synthesis parameters with material properties) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.